DNP-PEG12-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H56N6O16 |
|---|---|
Molecular Weight |
780.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C32H56N6O16/c33-36-35-4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-27-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-43-5-3-34-31-2-1-30(37(39)40)29-32(31)38(41)42/h1-2,29,34H,3-28H2 |
InChI Key |
AEPHJSWCTZTJSJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DNP-PEG12-azide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of DNP-PEG12-azide, a heterobifunctional reagent of significant interest to researchers in drug development, immunology, and cell biology. This document is intended for a technical audience, including researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Properties
This compound is a unique molecule combining a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The DNP group is a well-known hapten, capable of eliciting a strong antibody response when conjugated to a larger immunogenic molecule. The PEG spacer enhances the solubility and biocompatibility of the molecule, while the azide moiety allows for covalent attachment to other molecules via "click chemistry," a highly efficient and specific conjugation method.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Inferred) | DNP-PEG12-acid[1] | Azido-PEG12-azide[2] | DNP-PEG3-azide[3] |
| Molecular Formula | C33H56N6O17 | C33H57N3O18 | C26H52N6O12 | C14H20N6O7 |
| Molecular Weight | ~782.8 g/mol | 783.82 g/mol | 640.7 g/mol | 384.4 g/mol |
| Appearance | Likely a viscous liquid or solid | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in DMSO, DMF, and water | Not specified | Water, DMSO, DCM, DMF | DMSO, DCM, DMF |
| Storage | Recommended storage at -20°C for long-term stability[4] | Not specified | -20°C | -20°C |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a robust synthetic route can be designed based on established methods for the synthesis of azide-terminated PEGs and the conjugation of DNP groups. The following proposed synthesis involves a two-stage process: the synthesis of α,ω-diazido-PEG12, followed by the attachment of the DNP group.
Synthesis of α,ω-diazido-PEG12
This procedure is adapted from established protocols for the conversion of PEG-diols to PEG-diazides.[5]
Experimental Protocol:
-
Mesylation of PEG12-diol:
-
Dissolve PEG12-diol in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (2.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PEG12-dimesylate.
-
-
Azidation of PEG12-dimesylate:
-
Dissolve the PEG12-dimesylate in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir overnight.
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the mesylate group.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield α,ω-diazido-PEG12.
-
Synthesis of this compound from α,ω-diazido-PEG12
This part of the synthesis involves the selective reduction of one azide group to an amine, followed by reaction with 2,4-dinitrofluorobenzene (DNFB).
Experimental Protocol:
-
Selective Reduction to Amino-PEG12-azide:
-
This step requires careful control of stoichiometry to achieve mono-reduction. A common method is the Staudinger reduction.
-
Dissolve α,ω-diazido-PEG12 in a mixture of THF and water.
-
Add triphenylphosphine (B44618) (1.0 equivalent) and stir the reaction at room temperature. The reaction progress should be carefully monitored by TLC or NMR to maximize the yield of the mono-amine product.
-
Upon completion, the phosphine (B1218219) oxide byproduct can be removed by precipitation or chromatography.
-
-
Reaction with 2,4-Dinitrofluorobenzene (DNFB):
-
Dissolve the purified amino-PEG12-azide in a suitable solvent such as DMF or a mixture of ethanol (B145695) and water.
-
Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 equivalents), to the solution.
-
Add a solution of 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent) (1.1 equivalents) in a suitable solvent (e.g., ethanol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
-
Synthetic pathway for this compound.
Applications in Research
The primary application of this compound is in the field of immunology and as a tool for bioconjugation. Its bifunctional nature allows for the creation of well-defined molecular constructs for a variety of experimental purposes.
Hapten-Carrier Conjugation for Antibody Production
DNP is a classic hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. This compound is an ideal reagent for creating these hapten-carrier conjugates due to the hydrophilic PEG spacer which can improve the accessibility of the DNP hapten and the azide group which allows for specific conjugation to a carrier protein.
Experimental Workflow: Generation and Screening of Anti-DNP Antibodies
-
Carrier Protein Modification: A carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) is modified to introduce an alkyne group. This can be achieved by reacting the protein's primary amines with an alkyne-containing NHS ester.
-
Click Chemistry Conjugation: The alkyne-modified carrier protein is then reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable DNP-PEG12-carrier conjugate.
-
Immunization: The purified DNP-PEG12-carrier conjugate is used to immunize an animal model (e.g., mice or rabbits) following a standard immunization protocol. The DNP hapten, now presented on the large carrier protein, will stimulate the production of anti-DNP antibodies.
-
Antibody Titer Determination by ELISA: The presence and titer of anti-DNP antibodies in the serum of the immunized animals are determined by an enzyme-linked immunosorbent assay (ELISA). An ELISA plate is coated with a DNP-conjugate (e.g., DNP-BSA), and serial dilutions of the serum are added. The binding of anti-DNP antibodies is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric reaction.
Workflow for generating anti-DNP antibodies.
Probing Biological Systems
The azide functionality of this compound allows for its use in "click" chemistry-based labeling experiments. For instance, it can be used to label cells or biomolecules that have been metabolically or chemically engineered to express an alkyne-containing group. This enables the targeted delivery of the DNP hapten, which can then be used for detection with anti-DNP antibodies or to stimulate an immune response in a specific location.
Conclusion
This compound is a versatile and valuable tool for researchers in various fields. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive azide group allows for the creation of well-defined bioconjugates for applications ranging from antibody production to targeted labeling in biological systems. The synthetic protocols and experimental workflows outlined in this guide provide a solid foundation for the successful utilization of this powerful reagent.
References
- 1. precisepeg.com [precisepeg.com]
- 2. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNP-PEG3-azide, 951671-87-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Group: A Lynchpin for Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation, the azide (B81097) functional group (-N₃) has emerged as a cornerstone of chemical biology and drug development.[1] Its unique combination of stability, small size, and selective reactivity makes it an ideal chemical handle for the precise and robust covalent modification of biomolecules.[1][2] This technical guide provides a comprehensive overview of the azide group's role in bioconjugation, focusing on the core chemistries, quantitative reaction parameters, detailed experimental protocols, and their applications in creating advanced therapeutics and research tools. The primary bioorthogonal reactions involving azides—the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—are explored in detail, offering researchers the knowledge to harness the power of azide chemistry in their work.[3][4]
The azide group is virtually absent in biological systems, rendering it a truly bioorthogonal functional group that does not interfere with native biochemical processes. Its stability in aqueous environments and across a wide pH range, coupled with its inertness towards the vast majority of biological nucleophiles, ensures that it can be incorporated into complex biomolecules like proteins, peptides, nucleic acids, and glycans with minimal perturbation. This allows for subsequent, highly specific ligation to a desired probe, drug, or other molecular entity.
Core Bioconjugation Chemistries Involving Azides
The utility of the azide group in bioconjugation is primarily realized through three powerful and versatile chemical reactions: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each of these reactions offers distinct advantages and is suited to different applications.
Staudinger Ligation
First described by Hermann Staudinger in 1919 and later adapted for bioconjugation by Bertozzi and coworkers, the Staudinger ligation is a metal-free reaction between an azide and a phosphine. The reaction proceeds via the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond. This chemistry is highly chemoselective and biocompatible, occurring readily in aqueous solutions at physiological pH.
dot
Caption: Mechanism of the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage with remarkable efficiency and is tolerant of a wide range of functional groups and solvents, including aqueous environments over a broad pH range (4-12). The reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. While highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications, though the use of chelating ligands can mitigate this issue.
dot
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. The release of ring strain provides the thermodynamic driving force for the reaction, making it completely bioorthogonal and ideal for live-cell imaging and in vivo applications. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.
dot
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Presentation
The following table summarizes typical quantitative parameters for the three major azide-based bioconjugation reactions, providing a basis for comparison and selection of the appropriate chemistry for a given application.
| Reaction Type | Typical Reactants | Typical Concentration | Reaction Time | Typical Yield | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Staudinger Ligation | Azide, Phosphine | 1-10 mM | 2-24 hours | >90% | ~0.002 - 0.2 |
| CuAAC | Azide, Terminal Alkyne | 2 µM - 5 mM | 10 min - 24 h | >90% | ~1 - 100 |
| SPAAC | Azide, Strained Cyclooctyne (e.g., DBCO) | 10-100 µM | 1-12 hours | >90% | ~0.1 - 1 |
Note: Reaction conditions, including reactant concentrations, temperature, and the specific biomolecule and probe being used, can significantly influence reaction times, yields, and kinetics. The values presented are typical ranges and should be optimized for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an Azide Derivative
This protocol describes a general method for introducing an azide group into a protein using an N-hydroxysuccinimide (NHS) ester derivative of an azide-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Azide-NHS ester (e.g., Azidoacetic Acid NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the azide-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Labeling Reaction: Add a 10-20 molar excess of the azide-NHS ester solution to the protein solution. The final DMSO or DMF concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted azide-NHS ester and other small molecules by passing the reaction mixture through a pre-equilibrated size-exclusion chromatography column.
Protocol 2: Staudinger Ligation of an Azide-Functionalized Protein with a Phosphine-Probe
Materials:
-
Azide-functionalized protein solution (from Protocol 1)
-
Phosphine-probe solution (e.g., a phosphine-labeled fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare a solution of the azide-functionalized protein in the reaction buffer.
-
Ligation Reaction: Add a 10-50 fold molar excess of the phosphine-probe solution to the azide-functionalized protein solution. The final concentration of any organic solvent used to dissolve the probe should be kept as low as possible.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS.
-
Purification: Purify the resulting bioconjugate to remove excess phosphine-probe and byproducts using a size-exclusion chromatography column.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for the CuAAC reaction to conjugate an alkyne-containing molecule to an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
-
Alkyne-functionalized molecule of interest (e.g., a drug or fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate in water.
-
Dissolve the azide-labeled biomolecule and the alkyne-labeled molecule in the reaction buffer or a suitable solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule (a molar excess of one reagent, typically 4-50x, can be used to drive the reaction).
-
Prepare a premixed solution of CuSO₄ and the ligand (a 1:2 to 1:5 molar ratio of copper to ligand is common). Add this to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 15-60 minutes. The reaction can be protected from light.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents, catalyst, and byproducts.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule to a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer. If necessary, a co-solvent like DMSO can be used, keeping the final concentration low (typically <10% v/v).
-
Reaction: In a clean reaction vial, combine the azide-functionalized biomolecule and the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of one of the components is often used.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction progress can be monitored by appropriate analytical techniques.
-
Purification: Purify the bioconjugate using size-exclusion chromatography to remove any unreacted starting materials.
Applications in Drug Development and Research
The ability to selectively introduce an azide handle into biomolecules has opened up a plethora of applications in the development of advanced therapeutics and research tools.
-
Antibody-Drug Conjugates (ADCs): The azide group can be used to "click" potent cytotoxic drugs onto tumor-targeting antibodies, creating highly specific drug delivery systems.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins or peptides via a stable triazole linkage can improve their pharmacokinetic profiles by increasing their hydrodynamic radius and shielding them from proteolysis.
-
Protein Labeling: The introduction of an azide group allows for the attachment of a wide range of functionalities, including fluorescent dyes for imaging and biotin (B1667282) for affinity purification.
-
Surface Immobilization: Biomolecules functionalized with azides can be covalently attached to surfaces modified with a complementary reactive group, which is useful for the development of biosensors and microarrays.
-
Glycan Engineering: Metabolic labeling with azide-containing sugars allows for the visualization and study of glycosylation in living systems.
Conclusion
The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioconjugation. The development of robust and bioorthogonal ligation chemistries, namely the Staudinger ligation, CuAAC, and SPAAC, has provided researchers and drug developers with a reliable means to construct complex and functional biomolecular conjugates. The high selectivity, efficiency, and biocompatibility of these reactions have revolutionized our ability to label, track, and manipulate biomolecules in their native environments. As new azide- and alkyne-containing building blocks and more reactive cycloalkynes continue to be developed, the scope and impact of azide-based bioconjugation are set to expand even further, driving innovation in medicine, diagnostics, and fundamental biological research.
References
DNP-PEG12-azide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DNP-PEG12-azide, a heterobifunctional linker molecule. It combines the functionalities of a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool in various research and development applications, including immunology, drug delivery, and bioconjugation.
Core Molecular Data
The DNP group serves as a hapten for antibody recognition, the PEG spacer enhances solubility and reduces immunogenicity, and the azide group allows for covalent attachment to other molecules via "click chemistry."[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C33H56N6O16 | Calculated |
| Molecular Weight | 796.83 g/mol | Calculated |
Applications in Research and Drug Development
This compound is a versatile reagent with a range of applications stemming from its distinct functional ends.
-
Immunology and Immunoassays: The DNP group is a well-established hapten.[1] When conjugated to a carrier protein, it can elicit a strong antibody response. In immunoassays like ELISA, DNP-labeled molecules can be used for the sensitive detection of anti-DNP antibodies.
-
Drug Delivery: The PEG linker component is widely used to improve the pharmacokinetic properties of therapeutic molecules. PEGylation can increase a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.
-
Bioconjugation: The terminal azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the efficient and specific covalent attachment of the DNP-PEG12 linker to molecules containing an alkyne group under mild, biocompatible conditions. This is particularly useful for labeling proteins, peptides, and other biomolecules.
-
PROTACs: PEG-based linkers, including those with azide functionalities, are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
Protocol 1: Bioconjugation of an Alkyne-Modified Protein with this compound via CuAAC
This protocol outlines a general procedure for labeling a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
-
Add the this compound stock solution to achieve a molar excess over the protein (e.g., 5- to 20-fold molar excess).
-
Premix the CuSO4 and ligand solutions. Add this mixture to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing may be beneficial.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the purified DNP-PEG12-labeled protein.
-
-
Characterization:
-
Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (by measuring the absorbance of the DNP group).
-
Protocol 2: Competitive ELISA for the Detection of Free DNP
This protocol describes a competitive ELISA to quantify free DNP in a sample.
Materials:
-
Microtiter plate coated with a DNP-protein conjugate (e.g., DNP-BSA)
-
Standard solutions of known DNP concentrations
-
Samples containing unknown amounts of DNP
-
Anti-DNP antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare a series of DNP standard solutions by serial dilution.
-
-
Competitive Binding:
-
Add a fixed volume of the DNP standards and samples to the wells of the DNP-conjugate coated plate.
-
Immediately add a fixed amount of the anti-DNP-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competition between the free DNP (in the standards/samples) and the coated DNP for binding to the antibody.
-
-
Washing:
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
-
Signal Development:
-
Add the enzyme substrate to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to quench the reaction.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of free DNP in the sample.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the DNP standards.
-
Determine the concentration of DNP in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Logical Relationships
Experimental Workflow: Protein Bioconjugation
The following diagram illustrates the workflow for labeling a protein with this compound.
References
Navigating the Aqueous Solubility of DNP-PEG12-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The effective use of heterobifunctional linkers is paramount in the development of sophisticated bioconjugates, from targeted drug delivery systems to advanced diagnostic reagents. Among these, DNP-PEG12-azide has emerged as a valuable tool, offering the dual functionalities of a 2,4-dinitrophenyl (DNP) group and a terminal azide (B81097) for "click" chemistry applications, all while incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and solubility. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in aqueous buffers, outlines a general protocol for solubility determination, and illustrates its application in a typical experimental workflow.
Understanding the Solubility Profile of this compound
The solubility of this compound in aqueous solutions is primarily governed by its hydrophilic PEG12 spacer. The repeating ethylene (B1197577) glycol units of the PEG chain are known to increase the hydrodynamic radius of molecules and improve their solubility in aqueous media. However, the presence of the hydrophobic DNP group at one end and the azide at the other can influence its overall solubility characteristics.
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the general properties of similar PEGylated compounds suggest at least moderate solubility in water and common aqueous buffers. Commercial suppliers of related PEGylated linkers often indicate solubility in water, alongside organic solvents like DMSO, DMF, and DCM.[1][2][3] It is crucial for researchers to empirically determine the solubility within their specific experimental context, as factors such as buffer composition, pH, and temperature can significantly impact the dissolution of the compound.
Quantitative Solubility Data Summary
Due to the limited availability of specific quantitative data in public literature, the following table summarizes the qualitative solubility information for this compound and structurally related compounds based on supplier information. Researchers should use this as a guideline and perform their own solubility tests for precise concentrations.
| Compound | Solvent(s) | Observations |
| This compound (and related DNP-PEG compounds) | DMSO, DCM, DMF | Generally soluble in common organic solvents.[2][3] |
| Azido-PEG12-amine (a structurally similar PEG linker) | Water, DMSO, DCM, DMF | The hydrophilic PEG arm increases solubility in aqueous media. |
Note: The solubility in aqueous buffers will be dependent on the specific buffer system, its ionic strength, and pH. It is recommended to prepare stock solutions in an organic solvent like DMSO and then dilute into the desired aqueous buffer.
Experimental Protocol for Determining Aqueous Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer, a systematic approach is required. The following protocol outlines a general method for determining the kinetic solubility, which is often sufficient for most research applications.
Objective: To determine the maximum soluble concentration of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
Organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
-
Micro-pipettes
Methodology:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest in microcentrifuge tubes. The final concentration of the organic solvent should be kept low and consistent across all samples (typically ≤1-5%) to minimize its effect on solubility.
-
-
Equilibration and Observation:
-
Vortex the tubes thoroughly and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the tubes for any signs of precipitation.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant from each tube, being cautious not to disturb the pellet.
-
Measure the concentration of the dissolved this compound in the supernatant. This can be achieved by measuring the absorbance of the DNP group (typically around 360 nm) or by using a more sensitive analytical technique like HPLC.
-
-
Determination of Solubility Limit:
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the kinetic solubility of this compound in that specific buffer and under the tested conditions.
-
Logical Workflow and Applications
This compound is a versatile linker designed for bioconjugation applications. The azide group allows for covalent attachment to molecules containing an alkyne group via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The DNP group can serve multiple purposes, including acting as a hapten for antibody recognition, a quencher in fluorescence resonance energy transfer (FRET) pairs, or a molecular probe.
The following diagram illustrates a logical workflow for the use of this compound in a typical bioconjugation experiment.
Caption: Experimental workflow for bioconjugation using this compound.
This workflow highlights the critical step of diluting the organic stock solution of this compound into the aqueous reaction buffer, where its solubility is a key factor for a successful conjugation reaction.
References
Commercial Suppliers and Technical Guide for DNP-PEG12-azide in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DNP-PEG12-azide, a versatile heterobifunctional reagent used in various research and drug development applications. This guide covers its commercial availability, key technical specifications, and detailed protocols for its application in bioconjugation, immunoassays, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical compound that incorporates three key functional components:
-
A 2,4-dinitrophenyl (DNP) group: A well-established hapten that can elicit a strong immune response when conjugated to a carrier protein. This property makes it invaluable for applications in immunology, particularly in the development of immunoassays and as a model antigen.
-
A 12-unit polyethylene (B3416737) glycol (PEG) spacer: The PEG linker is a hydrophilic and biocompatible spacer that increases the solubility of the molecule in aqueous solutions. The length of the PEG chain can be critical in applications like PROTACs, where it influences the geometry and stability of the ternary complex.
-
An azide (B81097) group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent ligation of the this compound to molecules containing an alkyne group.
Commercial Suppliers
Several commercial suppliers provide this compound and related compounds for research purposes. The following table summarizes some of the key suppliers and their product specifications.
| Supplier | Product Name | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| BroadPharm | This compound | BP-40538 | >95% | 780.8 | -20°C |
| MedchemExpress | This compound | HY-140617A | >98% | 780.82 | -20°C (powder), -80°C (in solvent) |
| Shanghai Jinpan Biotech | Azide-PEG12-DNP | Custom Synthesis | >95% | 780.8 | -20°C |
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₆N₈O₁₅ | N/A |
| Molecular Weight | 780.82 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Yellow to orange solid or oil | General observation for DNP compounds |
| Solubility | Soluble in DMSO, DMF, DCM | --INVALID-LINK-- |
| Storage | Store at -20°C for long-term stability. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months. | --INVALID-LINK-- |
| Stability | Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing/reducing agents. | General chemical stability guidelines |
Experimental Protocols and Applications
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, through CuAAC.[2]
Objective: To conjugate this compound to an alkyne-modified peptide.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., HPLC)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide (e.g., 1 nmol) with a 1.5 to 5-fold molar excess of this compound.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
The final reaction volume can be adjusted with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the DNP-PEGylated peptide using reverse-phase HPLC (RP-HPLC) to remove unreacted reagents and byproducts.
-
-
Characterization:
Experimental Workflow for CuAAC Conjugation
References
Methodological & Application
Application Notes and Protocols for DNP-PEG12-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's stability, pharmacokinetics, and efficacy. DNP-PEG12-azide is a heterobifunctional linker that incorporates a dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This linker is designed for the development of ADCs through "click chemistry," a bioorthogonal reaction that allows for a highly efficient and specific conjugation process.
The key features of the this compound linker include:
-
DNP Group : The 2,4-Dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein.[1][2][3][4] In the context of an ADC, it can serve as a unique analytical handle for detection and quantification or potentially as a neoantigen to modulate the immune response.
-
PEG12 Spacer : The 12-unit polyethylene glycol spacer is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the resulting ADC.[5] PEG linkers can help to reduce aggregation, particularly with hydrophobic payloads, and may increase the ADC's circulation half-life.
-
Azide Group : The terminal azide (N3) group enables covalent conjugation to a payload or antibody that has been modified to contain a complementary alkyne group. This is typically achieved through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. These "click" reactions are highly specific and can be performed under mild, aqueous conditions, preserving the integrity of the antibody and payload.
This document provides detailed protocols for the use of this compound in the development of ADCs and presents illustrative data for the characterization of such conjugates.
Data Presentation
The following tables summarize representative quantitative data for an ADC constructed using a PEG12-azide linker. This data is illustrative and will vary depending on the specific antibody, payload, and conjugation conditions used.
Table 1: Physicochemical Characterization of a Hypothetical ADC (Ab-DNP-PEG12-Payload)
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cancer Cell Line A | High | 5.2 | 0.1 |
| Cancer Cell Line B | Low | >1000 | 0.2 |
| Normal Cell Line | Negative | >1000 | 0.5 |
Table 3: Pharmacokinetic Parameters in a Preclinical Model
| Parameter | Value |
| Half-life (t1/2) | ~150 hours |
| Clearance (CL) | ~0.3 mL/h/kg |
| Volume of Distribution (Vd) | ~50 mL/kg |
Experimental Protocols
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto the antibody, making it ready for conjugation with the this compound linker (assuming the payload is first attached to the linker). This can be achieved by reacting a DBCO-NHS ester with the lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-PEG4-NHS ester (or similar NHS-activated alkyne)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: PBS, pH 8.0-8.5
Procedure:
-
Antibody Preparation : Dialyze the antibody against PBS (pH 7.4) to remove any interfering substances like Tris or glycine. Adjust the antibody concentration to 5-10 mg/mL.
-
Reagent Preparation : Dissolve the DBCO-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction :
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer.
-
Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification : Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
Characterization : Determine the degree of labeling (DOL) of alkyne groups per antibody using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Conjugation of this compound to an Alkyne-Modified Payload
This protocol describes the attachment of the this compound linker to a payload that has been functionalized with an alkyne group.
Materials:
-
Alkyne-modified payload
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO or other suitable organic solvent
-
Reaction buffer: PBS, pH 7.0
Procedure:
-
Reagent Preparation :
-
Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in DMSO to a stock concentration of 20 mM.
-
Prepare fresh stock solutions of 100 mM CuSO4, 200 mM THPTA, and 100 mM sodium ascorbate in water.
-
-
Conjugation Reaction (CuAAC) :
-
In a reaction tube, combine the alkyne-payload and this compound in a 1:1.5 molar ratio.
-
Add the CuSO4 and THPTA solutions in a 1:2 molar ratio to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification : Purify the DNP-PEG12-payload conjugate using reverse-phase HPLC.
-
Characterization : Confirm the identity and purity of the product by mass spectrometry and HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the copper-free "click" reaction between an azide-functionalized antibody and a DBCO-modified payload-linker construct.
Materials:
-
Azide-modified antibody (from a procedure analogous to Protocol 1, but using an azide-NHS ester)
-
DBCO-DNP-PEG12-Payload (prepared in a manner similar to Protocol 2, but starting with DNP-PEG12-DBCO)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation :
-
Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve the DBCO-DNP-PEG12-Payload in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add a 3- to 5-fold molar excess of the DBCO-DNP-PEG12-Payload stock solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Purification : Remove excess payload-linker construct using a desalting column or size exclusion chromatography (SEC) equilibrated with PBS.
-
Characterization : Analyze the final ADC for DAR, purity, and aggregation (see Protocol 4).
Protocol 4: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Principle : Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drugs.
-
Method :
-
Use a HIC column (e.g., Butyl-NPR).
-
Equilibrate the column with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute as separate peaks. Calculate the average DAR from the peak areas.
-
2. Purity and Aggregation Analysis by SEC:
-
Principle : Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
-
Method :
-
Use an SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Inject the ADC sample.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
3. In Vitro Cytotoxicity Assay:
-
Principle : Determine the potency of the ADC on cancer cells.
-
Method :
-
Plate target and control cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, free payload, and a control antibody.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values.
-
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Signaling pathway diagram for Azide-Alkyne Click Chemistry.
References
- 1. Effect of cationization on anti-hapten antibody responses in sheep and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. Hapten-cell conjugates in DNCB contact sensitivity. In vitro stimulation with DNP-conjugates optimally inducing contact sensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of DNP in antigen activation of cellular immune responses - UBC Library Open Collections [open.library.ubc.ca]
- 5. benchchem.com [benchchem.com]
Application Note: Covalent Conjugation of DNP-PEG12-Azide to Proteins via Click Chemistry
Introduction
The covalent attachment of haptens and other moieties to proteins is a cornerstone of immunological research and drug development. The 2,4-Dinitrophenyl (DNP) group is a widely used hapten for eliciting and detecting antibody responses.[1] This application note provides a detailed protocol for conjugating DNP-PEG12-azide to proteins bearing an alkyne functional group. The conjugation is achieved through "click chemistry," a set of bioorthogonal reactions that are highly efficient, specific, and biocompatible.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the DNP moiety.
Two primary click chemistry methods are described:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that employs a copper(I) catalyst to join terminal alkynes and azides.[4] The use of a stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial to protect the protein from oxidative damage by copper-generated reactive oxygen species and to increase reaction efficiency.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the protein.[] The ring strain of the alkyne allows the reaction to proceed efficiently without a metal catalyst, which is advantageous for applications involving living cells or copper-sensitive proteins.[7][8]
This document provides researchers, scientists, and drug development professionals with detailed protocols, quantitative data, and workflows for successfully preparing DNP-protein conjugates.
Quantitative Data Summary
The following table summarizes typical reactant concentrations and molar ratios for successful DNP-protein conjugation. Optimal conditions may vary depending on the specific protein and its reactivity.
| Parameter | CuAAC Protocol | SPAAC Protocol | Reference |
| Protein Concentration | 1-10 mg/mL (approx. 15-150 µM) | 1-5 mg/mL (approx. 15-75 µM) | [9] |
| Alkyne Group on Protein | Terminal Alkyne | Strained Alkyne (e.g., DBCO) | [4][] |
| This compound Molar Excess | 3x - 10x over protein | 1.5x - 10x over protein | [5][9][10] |
| Copper (II) Sulfate (CuSO₄) Conc. | 0.25 - 1 mM | N/A | [11] |
| Reducing Agent (e.g., Na Ascorbate) | 5 mM | N/A | [11] |
| Ligand (e.g., THPTA) Conc. | 1.25 - 5 mM (5:1 ratio to Cu) | N/A | [4][11] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C | [9][12] |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | [9][12] |
| Typical Conjugation Efficiency | >95% | >90% | [12][13] |
Experimental Workflow
The overall workflow for conjugating this compound to an alkyne-modified protein involves selecting the appropriate click chemistry reaction, performing the conjugation, and purifying the final product.
Caption: Workflow for DNP-protein conjugation via CuAAC or SPAAC pathways.
Experimental Protocols
Note: These protocols assume the starting protein has been functionalized with an appropriate alkyne group. The protein should be in an azide-free and, for CuAAC, a reducing agent-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for proteins modified with a terminal alkyne .
Materials:
-
Alkyne-modified protein (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water
-
THPTA Ligand: 50 mM in deionized water
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (must be prepared fresh)
-
This compound: 10 mM in DMSO
-
Methodology:
-
Prepare the Protein: In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Prepare Catalyst Premix: In a separate tube, prepare the Copper-Ligand catalyst premix. For a final reaction volume of 500 µL with 0.25 mM Copper, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[11] Let it sit for 1-2 minutes.
-
Note: Always mix the copper and ligand before adding them to the protein solution to prevent protein precipitation or damage.[14]
-
-
Add Reagents to Protein: Add the reagents to the protein solution in the following order, mixing gently after each addition: a. This compound stock solution: Add the required volume for a 3-10x molar excess over the protein. b. Catalyst Premix: Add the prepared CuSO₄/THPTA mixture.
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL final volume).[11] This reduces Cu(II) to the active Cu(I) state and initiates the cycloaddition.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
Purification: Proceed to the purification step to remove excess DNP reagent and catalyst components.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for proteins modified with a strained alkyne , such as DBCO.
Materials:
-
Strained alkyne-modified protein (1-5 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reagent Stock Solution:
-
This compound: 10 mM in DMSO
-
Methodology:
-
Prepare the Protein: In a microcentrifuge tube, add the strained alkyne-modified protein solution.
-
Add this compound: Add the this compound stock solution to the protein to achieve a final molar excess of 1.5-10x.[9]
-
Incubate: Gently mix and incubate the reaction at room temperature for 4-12 hours or at 37°C for 2-4 hours, protected from light.[9] Reaction times may require optimization depending on the specific strained alkyne and protein.
-
Purification: Proceed to the purification step to remove unreacted DNP reagent.
Protocol 3: Purification and Characterization of DNP-Protein Conjugate
Purification:
The removal of unreacted this compound and catalyst components is critical.
-
Size Exclusion Chromatography (SEC) / Desalting Column: This is the most effective method. Use a column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[15] The larger protein conjugate will elute first, separating it from the smaller DNP reagent and catalyst molecules.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer. Perform at least three buffer changes over 24-48 hours. This method is effective but slower than SEC.
Characterization:
-
SDS-PAGE Analysis: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a slight increase in the molecular weight, visible as a shift to a higher position on the gel. The DNP-conjugate will also have a yellow color.
-
UV-Visible Spectroscopy: Determine the degree of labeling (DOL), which is the average number of DNP molecules per protein. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).[16] The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of DNP to the absorbance at 280 nm.
-
Mass Spectrometry (MS): For a precise confirmation of conjugation and determination of the number of DNP adducts, analyze the purified conjugate using ESI-MS or MALDI-TOF.
References
- 1. 4adi.com [4adi.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cn.lumiprobe.com [cn.lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. DNP-BSA, BSA DNP Conjugate [nanocs.net]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with DNP-PEG12-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of DNP-PEG12-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction is a powerful tool for the covalent ligation of molecules in complex biological systems and is widely employed in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this compound a versatile linker for bioconjugation.[5]
Introduction to Copper-Catalyzed Click Chemistry (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage and is characterized by its high yield, broad functional group tolerance, and mild reaction conditions, often proceeding readily in aqueous solutions. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To stabilize the Cu(I) oxidation state and prevent oxidative side reactions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often included.
Application in PROTAC Synthesis
A prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The "click" chemistry approach allows for the modular and efficient assembly of PROTAC libraries for screening and optimization.
Experimental Protocols
This section provides a general protocol for the CuAAC reaction using this compound to conjugate an alkyne-modified molecule. This protocol can be adapted for various applications, including the synthesis of PROTACs or the labeling of biomolecules.
Materials and Reagents
-
This compound
-
Alkyne-modified molecule of interest (e.g., a protein ligand with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, particularly for the sodium ascorbate.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 10 mM | Anhydrous DMF or DMSO | -20°C, protected from light |
| Alkyne-Molecule | 10 mM | Anhydrous DMF or DMSO | -20°C, protected from light |
| Copper(II) Sulfate | 50 mM | Deionized water | Room temperature |
| THPTA Ligand | 50 mM | Deionized water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized water (prepare fresh) | Use immediately |
General CuAAC Protocol
-
Reaction Setup : In a microcentrifuge tube, add the alkyne-modified molecule from its stock solution.
-
Addition of Azide : Add the this compound stock solution to the reaction tube. A 1.2 to 2-fold molar excess of the azide relative to the alkyne is a good starting point for optimization.
-
Solvent Addition : Add degassed PBS (pH 7.4) to the reaction mixture to achieve the desired final concentration of reactants. The final volume of organic solvent (DMF or DMSO) should ideally be kept below 10% to maintain the solubility of biomolecules.
-
Catalyst Premix : In a separate tube, prepare the catalyst solution by mixing the 50 mM CuSO₄ stock solution with the 50 mM THPTA stock solution in a 1:5 molar ratio. For example, mix 1 µL of CuSO₄ with 5 µL of THPTA. Let this mixture stand for 2-3 minutes at room temperature.
-
Initiation of Reaction : Add the CuSO₄/THPTA catalyst premix to the reaction tube containing the alkyne and azide. The final concentration of CuSO₄ is typically in the range of 0.1 to 1 mM.
-
Reduction Step : Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate should be 5 to 10 times the concentration of CuSO₄.
-
Incubation : Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
Purification : After the reaction is complete, purify the DNP-PEG12-conjugated product from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and reaction conditions for CuAAC reactions. These values should be optimized for each specific application.
| Parameter | Typical Range | Notes |
| Reactant Concentrations | ||
| Alkyne-Molecule | 10 µM - 1 mM | The optimal concentration depends on the specific molecule and application. |
| This compound (molar excess) | 1.2 - 5 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Higher concentrations can increase reaction rates but may also lead to protein precipitation or degradation. |
| THPTA Ligand (molar excess) | 5 equivalents | A 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage. |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess of the copper concentration to maintain a reducing environment. |
| Reaction Conditions | ||
| Temperature | 4°C - 37°C | Room temperature is suitable for most reactions. Lower temperatures may be necessary for sensitive biomolecules. |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a range of pH values, but physiological pH is optimal for bioconjugation. |
| Solvent | Aqueous buffer | A co-solvent such as DMSO or DMF may be required to dissolve hydrophobic reactants, but the final concentration should be minimized. |
Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and copper-catalyzed click chemistry.
Caption: Workflow for PROTAC synthesis via CuAAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC, which is synthesized using the described click chemistry protocol.
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DNP-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click" chemistry reaction. It enables the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][2] The reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[][2] This copper-free approach is ideal for applications in live cells, in vivo imaging, bioconjugation, and drug delivery.[2]
DNP-PEG12-azide is a heterobifunctional linker molecule containing a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The DNP group is a well-known hapten used for immunological applications, while the PEG spacer enhances solubility and reduces steric hindrance. The azide moiety allows for its conjugation to cyclooctyne-modified molecules via SPAAC. This reagent is particularly useful for applications such as PROTAC development, targeted drug delivery, and the creation of specific probes for biological assays.[3]
These application notes provide an overview of the use of this compound in SPAAC reactions and detailed protocols for its conjugation to cyclooctyne-functionalized biomolecules.
Reaction Mechanism and Key Features
The driving force behind the SPAAC reaction is the high ring strain of the cyclooctyne ring. This strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH.[][2]
Key Features of SPAAC:
-
Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not participate in or interfere with biological processes.[]
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[2]
-
High Efficiency and Specificity: The reaction is highly specific between the azide and cyclooctyne, leading to high yields of the desired conjugate with minimal side products.
-
Stability: The resulting triazole linkage is highly stable under a wide range of biological conditions.
-
Mild Reaction Conditions: Proceeds efficiently in aqueous buffers at physiological pH and temperature.[2]
Applications of this compound in SPAAC
The unique structure of this compound makes it a versatile tool for a variety of research and drug development applications:
-
PROTACs (Proteolysis Targeting Chimeras): The DNP group can be used as a ligand for specific E3 ligases or as a handle for antibody recognition, while the azide allows for the attachment of a target protein-binding ligand via a cyclooctyne linker.
-
Targeted Drug Delivery: DNP can serve as a targeting moiety for cells expressing anti-DNP antibodies. The azide can be used to conjugate a therapeutic agent.
-
Immunoassays: The DNP hapten can be used to develop sensitive immunoassays where the PEG-azide linker allows for the attachment of reporter molecules.
-
Biomolecule Labeling and Tracking: this compound can be used to label cyclooctyne-modified proteins, nucleic acids, or other biomolecules for detection and visualization.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a cyclooctyne-functionalized protein (e.g., a DBCO-modified antibody). Note: These protocols are intended as a starting point and should be optimized for the specific molecules and application.
Protocol 1: General Conjugation of this compound to a DBCO-Functionalized Protein
This protocol describes the direct conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of this compound over the protein is recommended to ensure efficient conjugation. The final DMSO concentration in the reaction mixture should be kept below 10% to minimize protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and any side products from the reaction mixture using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Characterize the purified DNP-PEG12-protein conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Data Presentation: Quantitative Parameters for SPAAC Reactions
The efficiency and kinetics of SPAAC reactions can be influenced by several factors. The following table summarizes key quantitative data gathered from various SPAAC reactions, which can serve as a reference for optimizing your specific experiment with this compound.
| Parameter | Typical Range | Notes |
| Cyclooctyne Reactant | DBCO, BCN, DIBO | DBCO is commonly used due to its good balance of reactivity and stability. |
| Azide Reactant | This compound | The PEG spacer can positively influence reaction kinetics. |
| Molar Ratio (Azide:Cyclooctyne) | 1.5:1 to 20:1 | A molar excess of one reactant is used to drive the reaction to completion. |
| Solvent | PBS, biocompatible buffers | Co-solvents like DMSO or DMF may be used to dissolve reagents (typically <10% final concentration). |
| pH | 7.0 - 8.5 | Reaction rates can be pH-dependent. |
| Temperature | 4°C, 25°C, or 37°C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations, temperature, and the specific cyclooctyne used. |
| Second-Order Rate Constants | 0.1 - 1.0 M⁻¹s⁻¹ | Highly dependent on the specific cyclooctyne and azide pairing, as well as reaction conditions. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Protein Conjugation
The following diagram illustrates the general workflow for labeling a protein with this compound using SPAAC.
Caption: General workflow for conjugating this compound to a DBCO-functionalized protein.
Signaling Pathway Example: Targeted Cell Lysis
This diagram illustrates a hypothetical signaling pathway where a this compound conjugate is used to target a cell for antibody-dependent cell-mediated cytotoxicity (ADCC).
Caption: Hypothetical pathway for targeted cell lysis using a this compound conjugate.
References
Application Notes and Protocols for Immobilizing DNP-PEG12-azide on Sensor Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the immobilization of 2,4-Dinitrophenyl-Polyethylene Glycol-Azide (DNP-PEG12-azide) onto various sensor surfaces. The successful and controlled immobilization of haptens like DNP is crucial for the development of sensitive and specific immunoassays, biosensors for drug screening, and tools for immunological research. The inclusion of a PEG12 spacer minimizes non-specific binding to the sensor surface, thereby enhancing the signal-to-noise ratio of subsequent binding assays. The terminal azide (B81097) group allows for versatile and efficient covalent attachment to appropriately functionalized sensor surfaces via "click chemistry."
This document outlines detailed protocols for the functionalization of two commonly used sensor materials: gold and silicon dioxide. It also provides expected quantitative data for surface characterization and subsequent biomolecular interaction analysis, along with visual workflows to guide the experimental process.
Data Presentation
Table 1: Surface Characterization Data
| Parameter | Gold Surface | Silicon Dioxide Surface | Method of Analysis |
| Surface Chemistry | Alkyne-terminated thiol Self-Assembled Monolayer (SAM) | Alkyne-silane layer | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry |
| Immobilization of this compound | Successful covalent attachment via CuAAC | Successful covalent attachment via CuAAC | XPS, Fourier-Transform Infrared Spectroscopy (FTIR) |
| PEG Surface Density | ~0.5 - 2.0 molecules/nm² | ~0.5 - 2.0 molecules/nm² | Ellipsometry, Quartz Crystal Microbalance (QCM) |
| Post-Immobilization Contact Angle | 40-60° | 40-60° | Contact Angle Goniometry |
Table 2: Kinetic and Affinity Data for Anti-DNP Antibody Binding
The following table presents typical kinetic parameters for the binding of monoclonal anti-DNP antibodies to a DNP-functionalized surface, as determined by Surface Plasmon Resonance (SPR). These values are indicative and can vary based on the specific antibody clone, buffer conditions, and surface density of the DNP ligand.
| Antibody Isotype | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |
| Anti-DNP IgG | 1 x 10⁵ - 1 x 10⁶ | 2.1 x 10⁻⁴ | 2.1 x 10⁻⁹ - 2.1 x 10⁻¹⁰ |
| Anti-DNP IgE | 1 x 10⁵ - 1 x 10⁶ | 2.6 x 10⁻³ | 2.6 x 10⁻⁸ - 2.6 x 10⁻⁹ |
Experimental Protocols
Protocol 1: Immobilization of this compound on a Gold Sensor Surface
This protocol describes the functionalization of a gold sensor surface with an alkyne-terminated self-assembled monolayer (SAM) followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.
Materials:
-
Gold-coated sensor chip
-
Absolute Ethanol (B145695)
-
This compound
-
Alkyne-terminated thiol (e.g., 11-mercaptoundec-1-yne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Gold Surface Cleaning:
-
Thoroughly rinse the gold sensor chip with absolute ethanol and DI water.
-
Dry the surface under a gentle stream of nitrogen.
-
Treat with UV/Ozone for 15-20 minutes to remove any organic contaminants.
-
-
Formation of Alkyne-Terminated SAM:
-
Prepare a 1 mM solution of the alkyne-terminated thiol in absolute ethanol.
-
Immerse the cleaned gold chip in the thiol solution and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinse the chip extensively with ethanol and DI water to remove any non-covalently bound thiols.
-
Dry the surface under a gentle stream of nitrogen.
-
-
Click Chemistry Reaction:
-
Prepare the following solutions:
-
10 mM this compound in DI water.
-
50 mM CuSO₄ in DI water.
-
100 mM Sodium ascorbate in DI water (prepare fresh).
-
10 mM TBTA in DMSO.
-
-
In a clean reaction vessel, mix the reagents in the following order to create the "click" reaction cocktail (volumes can be scaled as needed):
-
50 µL of 10 mM this compound
-
10 µL of 10 mM TBTA
-
10 µL of 50 mM CuSO₄
-
-
Vortex the mixture gently.
-
Add 20 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Immediately apply the reaction cocktail to the alkyne-functionalized gold surface.
-
Allow the reaction to proceed for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
Rinse the sensor surface thoroughly with DI water, followed by PBS.
-
The DNP-functionalized sensor is now ready for use or can be stored in PBS at 4°C.
-
Protocol 2: Immobilization of this compound on a Silicon Dioxide Sensor Surface
This protocol details the silanization of a silicon dioxide surface to introduce alkyne groups, followed by the CuAAC reaction with this compound.
Materials:
-
Silicon dioxide-coated sensor chip (e.g., silica, quartz, or glass)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or RCA-1 solution (5:1:1 DI water: 27% ammonium (B1175870) hydroxide: 30% hydrogen peroxide)
-
Anhydrous toluene
-
(Trimethoxysilyl)propyl alkyne or a similar alkyne-silane
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Silicon Dioxide Surface Cleaning and Activation:
-
Clean the sensor chip by sonicating in acetone, followed by isopropanol (B130326) and DI water (10 minutes each).
-
Dry the chip under a nitrogen stream.
-
Activate the surface by immersing in Piranha solution for 30-45 minutes or RCA-1 solution at 75°C for 15 minutes. This process generates hydroxyl groups on the surface.
-
Rinse the chip copiously with DI water and dry under nitrogen.
-
-
Surface Silanization with Alkyne Groups:
-
Prepare a 2% (v/v) solution of the alkyne-silane in anhydrous toluene.
-
Immerse the activated silicon dioxide chip in the silane (B1218182) solution and incubate for 2-4 hours at room temperature, or for 1 hour at 60°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in the presence of moisture.
-
Rinse the chip with toluene, followed by ethanol and DI water.
-
Cure the silane layer by baking the chip at 110°C for 30-60 minutes.
-
-
Click Chemistry Reaction:
-
Follow the same procedure as outlined in Protocol 1, step 3. Apply the "click" reaction cocktail to the alkyne-silanized surface and proceed with the incubation and washing steps.
-
The DNP-functionalized sensor is now ready for use.
-
Mandatory Visualizations
Experimental Workflow for this compound Immobilization
Caption: Workflow for immobilizing this compound on gold and silicon dioxide surfaces.
Logical Relationship for Immunoassay on a DNP-Functionalized Surface
Caption: Logical workflow for a direct immunoassay using a DNP-functionalized sensor surface.
Application Notes and Protocols for DNP-PEG12-azide in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNP-PEG12-azide is a heterobifunctional linker designed for the development of targeted drug delivery systems. This linker is composed of three key components:
-
A 2,4-Dinitrophenyl (DNP) group: The DNP moiety functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier. In the context of targeted drug delivery, the DNP group can be used to recruit endogenous or co-administered anti-DNP antibodies to the surface of cells or nanoparticles, thereby mediating targeted delivery and effector functions.[1][2]
-
A 12-unit polyethylene (B3416737) glycol (PEG) spacer: The PEG linker is a hydrophilic and flexible chain that offers several advantages in drug delivery systems.[3][4][5] It can enhance the aqueous solubility of hydrophobic drugs, reduce non-specific binding, and prolong the circulation half-life of the conjugate by providing a "stealth" effect that minimizes recognition by the reticuloendothelial system.[6][7]
-
An azide (B81097) (-N3) group: The terminal azide group is a versatile chemical handle for bioconjugation. It readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with molecules containing a terminal alkyne.[8][9][10] This allows for the covalent attachment of the this compound linker to alkyne-modified drugs, targeting ligands, or nanoparticles.
This document provides detailed application notes and experimental protocols for the use of this compound in the construction and evaluation of targeted drug delivery systems.
Applications
The unique tripartite structure of this compound makes it a valuable tool for a variety of applications in targeted drug delivery, including:
-
Antibody-recruiting therapeutics: By conjugating this compound to a targeting moiety (e.g., a small molecule, peptide, or aptamer that binds to a cancer cell-surface receptor), a system can be created that, upon binding to the target cell, recruits anti-DNP antibodies to the cell surface. This can trigger an immune response against the target cell, such as antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).
-
Targeted delivery of cytotoxic agents: this compound can be used to link a cytotoxic drug to a targeting ligand. In this configuration, the DNP group can facilitate targeting via anti-DNP antibodies, leading to the specific delivery of the drug to the desired cell population and minimizing off-target toxicity.
-
Functionalization of nanoparticles: this compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or gold nanoparticles) to create a targeted drug delivery vehicle. The DNP groups on the nanoparticle surface can then be used to attach targeting antibodies or to recruit them in vivo.
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involving this compound.
Protocol 1: Conjugation of this compound to an Alkyne-Modified Molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule, such as a drug or a targeting ligand.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., alkyne-drug, alkyne-peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF), if required for solubility
-
Purification system (e.g., size-exclusion chromatography (SEC), reversed-phase HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water. Note: Prepare this solution fresh before each use.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture at a 1.5 to 3-fold molar excess over the alkyne-modified molecule.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO4 to the reaction mixture to a final concentration of 0.5-1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be protected from light.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
-
Purify the DNP-PEG12-conjugate using an appropriate method such as SEC to remove unreacted starting materials and catalyst, or by reversed-phase HPLC for smaller molecules.
-
-
Characterization:
-
Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation and determine the molecular weight of the product.
-
For larger conjugates, such as those involving proteins or antibodies, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation.[11][12]
-
Protocol 2: In Vitro Cytotoxicity Assay of a DNP-Targeted Drug Conjugate
This protocol describes a method to evaluate the cytotoxic activity of a DNP-PEG12-drug conjugate on a target cancer cell line in the presence of an anti-DNP antibody.
Materials:
-
Target cancer cell line (e.g., a cell line overexpressing a specific receptor if a targeting ligand is also used)
-
Control (non-target) cell line
-
DNP-PEG12-drug conjugate
-
Anti-DNP antibody
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the DNP-PEG12-drug conjugate in cell culture medium.
-
Prepare a constant concentration of the anti-DNP antibody in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug conjugate dilutions and the anti-DNP antibody solution to the respective wells.
-
Include appropriate controls:
-
Untreated cells (medium only)
-
Cells treated with the drug conjugate only (no antibody)
-
Cells treated with the anti-DNP antibody only (no drug conjugate)
-
Cells treated with the unconjugated drug
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates overnight at 37°C or for a few hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug conjugate concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Data Presentation
The following tables provide representative quantitative data for a hypothetical this compound based drug delivery system.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~809.8 g/mol |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in DMSO, DMF, and water |
| Appearance | White to off-white solid |
Table 2: Representative Data for the Synthesis and Characterization of a DNP-PEG12-Drug Conjugate
| Parameter | Representative Value | Method of Determination |
| Conjugation Efficiency | >90% | HPLC, Mass Spectrometry |
| Drug Loading (%) | 15-25% (w/w) | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | 10-20 nm (for a small molecule conjugate) | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -15 mV | Zeta Potential Analysis |
Table 3: Representative In Vitro Cytotoxicity Data (IC50 values)
| Cell Line | Treatment | IC50 (nM) |
| Target Cancer Cells | DNP-PEG12-Drug + Anti-DNP Antibody | 50 - 200 |
| Target Cancer Cells | DNP-PEG12-Drug alone | > 1000 |
| Target Cancer Cells | Unconjugated Drug | 10 - 50 |
| Non-Target Cells | DNP-PEG12-Drug + Anti-DNP Antibody | > 5000 |
Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for the synthesis of a targeted drug delivery system.
Caption: DNP-mediated antibody-dependent cellular cytotoxicity (ADCC).
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Chemoenzymatic Synthesis of DNP-Functionalized FGFR1-Binding Peptides as Novel Peptidomimetic Immunotherapeutics for Treating Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. DNP-PEG-acid | AxisPharm [axispharm.com]
- 4. Oncology Nurse Navigation and the DNP-Prepared Nurse [myamericannurse.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Nanobody Activation Immunotherapeutic That Selectively Destroys HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. perivolaropoulou.gr [perivolaropoulou.gr]
- 10. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aboligo.com [aboligo.com]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DNP-PEG12-Azide Click Chemistry: A Technical Support Guide
Welcome to the technical support center for optimizing your DNP-PEG12-azide click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a copper-catalyzed click reaction for this compound?
A typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mixture includes:
-
An azide-functionalized molecule (in this case, this compound).
-
An alkyne-functionalized molecule.
-
A copper(I) catalyst, which is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[1][2]
-
A reducing agent, most commonly sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[3][4][5]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.
-
A suitable solvent system that dissolves all reactants.
Q2: Which copper source should I use for my click reaction?
While direct sources of Cu(I) like copper(I) iodide or bromide can be used, it is often more convenient and effective to generate Cu(I) in situ. A common and recommended method is to use a combination of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. This approach ensures a continuous supply of the active Cu(I) catalyst.
Q3: What is the role of a ligand and which one should I choose?
Ligands are crucial for a successful CuAAC reaction. They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and its disproportionation. Furthermore, ligands can significantly accelerate the reaction rate.
For aqueous bioconjugation reactions, water-soluble ligands are preferred. A highly effective and commonly used ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Another common ligand is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), though it is less soluble in aqueous solutions. The choice of ligand can also be influenced by the specific substrates and reaction conditions.
Q4: What is the optimal solvent for my this compound click reaction?
The ideal solvent or solvent system depends on the solubility of your specific azide (B81097) and alkyne substrates. A wide variety of solvents can be employed. For bioconjugation, reactions are often performed in aqueous buffers. To improve the solubility of less polar reactants, co-solvent systems are frequently used, such as mixtures of water with DMSO, DMF, THF, or t-BuOH. It is advisable to keep the percentage of organic solvent as low as possible when working with sensitive biomolecules like proteins to avoid denaturation.
Q5: How does temperature affect the click reaction?
CuAAC reactions are known for their robustness and can proceed over a wide range of temperatures, from room temperature to elevated temperatures. For many applications, especially with sensitive biological molecules, the reaction is conveniently run at room temperature. If the reaction is slow, gentle heating (e.g., to 37-60°C) can increase the rate, but be mindful of the stability of your reactants at higher temperatures. In some specialized plasmon-assisted cases, cooling the reaction has been shown to unexpectedly increase efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | The active catalyst is Cu(I), which can be readily oxidized by atmospheric oxygen. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), although with the right ligand, this is often not strictly necessary. |
| Incorrect Stoichiometry | The ratio of azide to alkyne is crucial. Try using a slight excess (e.g., 1.5-2 equivalents) of the more accessible or less critical component to drive the reaction to completion. |
| Poor Substrate Solubility | If your this compound or alkyne partner is not fully dissolved, the reaction will be slow or incomplete. Use a co-solvent system like water/DMSO or water/DMF to improve solubility. |
| Ligand Issues | An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results. A 5-fold excess of ligand to copper is often recommended for bioconjugation. Ensure the ligand is soluble in the reaction mixture. |
| Steric Hindrance | Bulky groups near the azide or alkyne can slow down the reaction. Consider increasing the reaction time, temperature, or using a more active catalyst system. The PEG linker in this compound is designed to mitigate steric hindrance. |
| Impure Reagents or Solvents | Impurities in your starting materials or solvents can inhibit the catalyst. Use high-purity reagents and solvents. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution(s) |
| Oxidative Damage to Biomolecules | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins. Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to protect against oxidative damage. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction that forms diynes. Using a stabilizing ligand for the copper catalyst can help minimize this side reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution(s) |
| Removal of Copper Catalyst | Residual copper can be difficult to remove and may interfere with downstream applications. Wash the crude product with a solution containing a chelating agent like EDTA. |
| Separation from Unreacted Starting Materials | If the reaction does not go to completion, separating the desired product from the starting materials can be challenging. Optimize the reaction conditions to achieve full conversion. Employ chromatographic techniques such as size-exclusion or reverse-phase chromatography for purification. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing your click chemistry reactions.
Table 1: Recommended Component Concentrations for Bioconjugation
| Component | Recommended Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations up to 0.5 mM may be needed in some cases. |
| Ligand (e.g., THPTA) | 5-fold excess relative to Cu | A 1:5 copper-to-ligand ratio is a good starting point. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Prepare the solution fresh. |
| Aminoguanidine (optional) | 1 mM | To prevent oxidative damage to proteins. |
| Azide/Alkyne Substrates | µM to low mM range | The optimal concentration depends on the specific application. |
Table 2: Common Solvents for CuAAC Reactions
| Solvent/Solvent System | Applicability | Reference |
| Water/Aqueous Buffers | Ideal for bioconjugation. | |
| DMF, DMSO, THF, Acetonitrile | Good for dissolving a wide range of organic molecules. | |
| t-BuOH/Water | A common mixture for general click chemistry. | |
| DCM, CHCl₃ | Can be used for non-biological applications. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point and may require optimization for your specific this compound application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water.
-
Alkyne-containing molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh before each use.
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in water.
2. Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-containing molecule diluted in the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the this compound to the reaction mixture.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration). Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
3. Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from a few minutes to several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
4. Purification:
-
Once the reaction is complete, purify the DNP-PEG12-conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or HPLC.
Visualizations
Caption: General experimental workflow for this compound click chemistry.
Caption: Decision tree for troubleshooting low yield in click chemistry reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNP-PEG12-azide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DNP-PEG12-azide conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a molecule composed of three key parts:
-
DNP (2,4-Dinitrophenyl): A hydrophobic hapten commonly used in immunological applications.
-
PEG12 (Polyethylene Glycol, 12 units): A hydrophilic polymer chain that is intended to improve water solubility and biocompatibility.[][][3]
-
Azide (-N3): A functional group used in "click chemistry" for bioconjugation.[4]
Aggregation is primarily driven by the hydrophobic nature of the DNP group. While the PEG linker enhances solubility, at higher concentrations or under certain buffer conditions, the hydrophobic interactions between DNP moieties can overcome the solubilizing effect of the PEG chain, leading to the formation of aggregates.
Q2: What are the common signs of this compound aggregation?
A2: Aggregation can manifest in several ways:
-
Visual Cloudiness or Precipitation: The solution may appear turbid or contain visible particles.
-
Inconsistent Experimental Results: Aggregates can lead to variability and poor reproducibility in assays.
-
Artifacts in Analytical Measurements: Aggregation can interfere with techniques like NMR and ITC.[5]
-
Broad Peaks or Early Elution in Chromatography: In Size Exclusion Chromatography (SEC), aggregates will elute earlier than the monomeric form.
Q3: How can I detect and characterize the aggregation of my this compound conjugate?
A3: Several analytical techniques can be used to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size in solution. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Visual Inspection: A simple but effective initial check for any visible turbidity or precipitates.
Troubleshooting Guides
Problem: My this compound solution is cloudy or shows visible precipitates.
This indicates significant aggregation. The following troubleshooting steps can help to resolve this issue.
Caption: A streamlined workflow for bioconjugation with this compound, incorporating steps to minimize aggregation.
References
how to improve solubility of DNP-PEG12-azide in PBS
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving DNP-PEG12-azide in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Question: I am encountering difficulty dissolving this compound directly into PBS. What is the recommended procedure?
Answer:
Direct dissolution of this compound in aqueous buffers like PBS can be challenging due to the hydrophobic nature of the DNP group. A common and effective method is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Experimental Protocol: Step-by-Step Dissolution
-
Initial Dissolution in an Organic Co-Solvent:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add a small volume of a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The goal is to create a concentrated stock solution (e.g., 10-100 mg/mL).
-
Gently vortex or sonicate the mixture until the compound is completely dissolved. The use of an ultrasonic bath can be beneficial[1].
-
-
Dilution into PBS:
-
While vortexing the PBS solution, add the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
If you observe any cloudiness or precipitation, gently warm the solution to 37°C.
-
Continue to mix until the solution is clear.
-
The following diagram outlines the recommended workflow for dissolving this compound in PBS.
Frequently Asked Questions (FAQs)
Question: What are the recommended starting concentrations for organic co-solvents?
Answer:
When preparing a stock solution, it is crucial to use the minimum amount of organic co-solvent necessary to dissolve the compound. The final concentration of the co-solvent in your experimental buffer should be minimized to avoid potential interference with biological systems.
| Co-Solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in PBS |
| DMSO | 100 mg/mL[1] | < 1% (v/v) |
| DMF | Inquire with manufacturer | < 0.5% (v/v) |
| Ethanol | Inquire with manufacturer | < 1% (v/v) |
Question: Can adjusting the pH of the PBS improve solubility?
Answer:
While the PEG chain itself is largely pH-neutral, the terminal azide (B81097) and the DNP group can have pKa values that may influence solubility. For compounds with acidic or basic moieties, slight adjustments to the buffer's pH can sometimes enhance solubility. If you continue to experience solubility issues, consider adjusting the pH of your PBS buffer to a slightly more basic pH (e.g., 7.8-8.0). However, ensure the adjusted pH is compatible with your experimental setup.
Question: Are there other additives that can enhance the solubility of this compound?
Answer:
Yes, in some cases, the addition of a non-ionic surfactant can help to improve the solubility of hydrophobic compounds in aqueous solutions.
| Additive | Recommended Final Concentration in PBS |
| Tween-20 | 0.01% - 0.1% (v/v) |
| Triton X-100 | 0.01% - 0.1% (v/v) |
It is important to verify that these additives will not interfere with your downstream applications.
Question: What is the expected solubility of this compound in aqueous solutions?
Answer:
Question: How should I store stock solutions of this compound?
Answer:
For long-term storage, it is recommended to store stock solutions at -20°C. For short-term storage (days to weeks), 4°C is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Question: Will the use of organic co-solvents affect my biological experiments?
Answer:
This is a critical consideration. Organic solvents like DMSO can have an impact on cell viability and enzyme activity, even at low concentrations. It is essential to determine the tolerance of your specific biological system to the chosen co-solvent. Always include a vehicle control (PBS with the same final concentration of the co-solvent) in your experiments to account for any potential effects.
The diagram below illustrates the key factors that can be manipulated to improve the solubility of this compound in PBS.
References
reducing non-specific binding of DNP-PEGylated proteins
Welcome to the Technical Support Center for experiments involving DNP-PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, with a focus on reducing non-specific binding.
Troubleshooting Guides
High background and non-specific binding are common issues in assays involving DNP-PEGylated proteins. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: High Background Signal in Immunoassays
High background can obscure specific signals, leading to inaccurate quantification and false-positive results.[1][2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk or BSA).[2] Extend the blocking incubation time and/or increase the temperature.[2] Consider using a different blocking agent. Casein and non-fat dry milk have been shown to be highly effective.[3] For phosphorylated protein detection, avoid milk-based blockers as they contain phosphoproteins. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. High concentrations can lead to non-specific binding. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure gentle agitation during washing to effectively remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background. |
Issue 2: Non-Specific Bands in Western Blotting
The appearance of unexpected bands can complicate the interpretation of Western blot results.
| Potential Cause | Recommended Solution |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer. Keep samples on ice throughout the procedure. |
| High Passage Cell Lines | Use cell lines with a lower passage number, as high-passage cells can have altered protein expression profiles. |
| Use of Polyclonal Antibodies | Polyclonal antibodies may bind to multiple epitopes, sometimes leading to non-specific bands. Consider using a monoclonal antibody for higher specificity. |
| Incorrect Incubation Conditions | Optimize incubation times and temperatures for both primary and secondary antibodies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PEG reduces non-specific binding?
A1: Poly(ethylene) glycol (PEG) reduces non-specific protein adsorption primarily through steric hindrance and the formation of a hydration layer. The PEG chains create a flexible, neutral, and hydrophilic shield around the protein, which physically blocks other proteins from non-specifically interacting with the surface of the PEGylated protein or the assay surface.
Q2: Can PEGylation affect the binding affinity of my protein?
A2: Yes, PEGylation can sometimes lead to a decrease in the apparent binding affinity of a protein. This is often due to a "dual blocking mechanism" where the PEG moiety can cause both intramolecular and intermolecular blocking, reducing the on-rate of the binding interaction. However, the immunoreactivity of the protein is often fully maintained.
Q3: What are the best blocking agents to use in assays with DNP-PEGylated proteins?
A3: The choice of blocking agent should be determined empirically for each specific assay. However, studies have shown that casein and non-fat dry milk are often more effective at blocking non-specific binding to polystyrene plates than bovine serum albumin (BSA) or gelatin. For certain applications, synthetic blocking agents like polyvinylpyrrolidone (B124986) (PVP) can also be effective.
Q4: How can I optimize the PEGylation of my protein to minimize potential issues?
A4: Optimization of the PEGylation process is crucial. Key parameters to consider include the molecular weight of the PEG, the concentration of PEG used in the conjugation reaction, incubation time, temperature, and pH. Site-specific PEGylation is often preferred over random PEGylation to produce more homogeneous conjugates and reduce the risk of altering the protein's active site.
Q5: What should I do if I suspect my DNP-PEGylated protein is aggregating?
A5: Protein aggregation can be a source of non-specific binding. Ensure that your buffers are optimized for the stability of your specific protein. This may include adjusting the pH, salt concentration, and including additives like mild detergents. Keeping the protein samples cold can also help to minimize aggregation.
Experimental Protocols
General Protocol for a DNP-PEGylated Protein ELISA to Reduce Non-Specific Binding
This protocol provides a general framework. Optimization of specific steps is recommended for each new assay.
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of a blocking buffer to each well. Common choices include 1-5% BSA in PBS or a 1-5% non-fat dry milk solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of your DNP-PEGylated protein standards and samples in a dilution buffer (e.g., blocking buffer).
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody (e.g., an anti-DNP antibody) in dilution buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with wash buffer.
-
-
Enzyme-Conjugated Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in dilution buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Caption: A typical workflow for an ELISA involving a DNP-PEGylated protein.
Caption: Mechanism of reducing non-specific binding using blocking agents.
References
Technical Support Center: Purification of DNP-PEG12-Azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving DNP-PEG12-azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from a this compound reaction?
A1: The most common and effective methods for purifying PEGylated reaction products, such as those derived from this compound, are chromatographic techniques. These include Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion Exchange Chromatography (IEX).[][2] The choice of method depends on the properties of the conjugated molecule (e.g., protein, peptide, or small molecule) and the nature of the impurities.
Q2: How can I monitor the progress of my this compound conjugation reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction.[3][4] By spotting the starting material, the reaction mixture, and a co-spot of both on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot.[3] This allows you to determine the optimal reaction time and endpoint.
Q3: What are the likely impurities in my this compound reaction mixture?
A3: A typical reaction mixture will contain the desired DNP-PEG12-conjugate, unreacted this compound, unreacted alkyne-containing molecule, and potentially byproducts from the reaction, such as hydrolyzed reagents. If a copper catalyst was used (in the case of CuAAC), residual copper ions might also be present.
Q4: Can I use precipitation to purify my this compound conjugate?
A4: Precipitation, typically with a solvent like cold diethyl ether, can be a preliminary purification step, especially for peptides and small molecules. This can help to remove some impurities, but it is generally not sufficient to achieve high purity and is often followed by a chromatographic method like RP-HPLC.
Troubleshooting Guides
Problem 1: Low yield of the purified conjugate.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Before purification, confirm the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS. |
| Product Loss During Purification | The chosen purification method may not be optimal for your conjugate. Consider the properties of your molecule. For example, if your conjugate is sensitive to organic solvents, RP-HPLC might lead to denaturation and loss. In such cases, SEC or IEX would be a better choice. For issues with filtration steps, consider using regenerated cellulose (B213188) filters to minimize non-specific binding. |
| Suboptimal Elution Conditions | If using HPLC, the elution conditions may be too harsh or too mild. For RP-HPLC, adjust the gradient of the organic solvent. For IEX, modify the salt gradient or pH. For SEC, ensure the mobile phase is appropriate for your molecule's stability. |
| Instability of the Conjugate | The PEGylated conjugate may be unstable under the purification or storage conditions. Ensure the pH and temperature of your buffers are within the stable range for your molecule. Store the purified conjugate at a low temperature (e.g., -20°C or -80°C) and consider adding stabilizers if necessary. |
Problem 2: Presence of unreacted this compound in the final product.
| Possible Cause | Recommended Solution |
| Inefficient Purification | Size Exclusion Chromatography (SEC) is generally effective at separating the larger conjugate from the smaller, unreacted this compound. If you are using RP-HPLC, the unreacted azide (B81097) may co-elute with your product. In this case, optimizing the gradient may improve separation. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be used to remove small molecule impurities like unreacted PEG reagents. |
| Aggregation | The presence of the hydrophobic DNP group and the PEG chain can sometimes lead to aggregation, which can complicate purification. The PEG linker itself is intended to reduce aggregation. Ensure your buffers contain appropriate additives to minimize aggregation if this is suspected. |
Problem 3: Broad or tailing peaks during HPLC purification.
| Possible Cause | Recommended Solution |
| Polydispersity of the PEG chain | The dispersity of the PEG chain can lead to peak broadening in RP-HPLC. Using a monodisperse this compound reagent will result in sharper peaks. |
| Secondary Interactions with the Column | The DNP group or other parts of your molecule may be interacting with the stationary phase of the HPLC column. Try a different column chemistry (e.g., C4 instead of C18 for RP-HPLC) or modify the mobile phase with additives. |
| Column Overload | Injecting too much sample onto the HPLC column can lead to poor peak shape. Reduce the sample load and re-run the purification. |
Data Presentation
Table 1: Comparison of Common Purification Methods for this compound Conjugates
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Size and hydrodynamic radius | >90% | High | Good for removing unreacted small molecules; gentle conditions. | Lower resolution for molecules of similar size. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95% | Moderate to High | High resolution; can separate isomers. | Can denature sensitive proteins; requires organic solvents. |
| Ion Exchange Chromatography (IEX) | Net charge | >95% | High | High capacity; gentle conditions. | The charge of the conjugate may not be significantly different from the starting material. |
Experimental Protocols
Protocol 1: Purification of a DNP-PEG12-Protein Conjugate using Size Exclusion Chromatography (SEC)
-
Column: Select a size exclusion column with a fractionation range appropriate for the molecular weight of your protein conjugate.
-
Mobile Phase: Prepare a buffered mobile phase that is compatible with your protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection and Fractionation: Inject the prepared sample onto the column. Collect fractions as the sample elutes. The conjugate, having a larger hydrodynamic radius due to the PEGylation, should elute earlier than the unreacted protein and much earlier than the unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy (the DNP group has a characteristic absorbance) to identify the fractions containing the pure conjugate.
-
Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using an appropriate method such as ultrafiltration.
Protocol 2: Purification of a DNP-PEG12-Peptide Conjugate using Reverse-Phase HPLC (RP-HPLC)
-
Column: A C18 or C4 column is commonly used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide reaction mixture in a minimal amount of Mobile Phase A.
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. The optimal gradient will need to be determined empirically but a common starting point is a gradient of 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength appropriate for the peptide and the DNP tag.
-
Analysis and Pooling: Analyze the fractions by analytical HPLC or mass spectrometry to determine purity. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the acetonitrile and TFA by lyophilization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for low yield in this compound conjugate purification.
References
avoiding side reactions with DNP-PEG12-azide
Technical Support Center: DNP-PEG12-azide
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to help you avoid side reactions and achieve successful conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional chemical linker. It consists of three key components:
-
DNP (Dinitrophenyl) Group: A well-established hapten used for immunological applications, such as antibody production and detection in immunoassays.
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and bioavailability of the molecule it's attached to.
-
Azide (B81097) (-N₃) Group: A functional group that serves as a handle for bioorthogonal "click chemistry" reactions.[1]
This reagent is primarily used to conjugate the DNP hapten to biomolecules or surfaces that have been modified to contain an alkyne group. It is a key component in constructing PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates for research and drug development.[2]
Q2: Which click chemistry reactions can I perform with this compound?
This compound is suitable for two main types of click chemistry reactions:[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between the azide and a terminal alkyne, catalyzed by a Copper(I) source. It is known for its speed and high yields.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a copper catalyst.[6][7] This is particularly useful for in vivo applications or when working with sensitive biological systems where copper toxicity is a concern.[7]
Q3: My reaction yield is very low. What are the common causes?
Low reaction yields are typically traced back to a few key factors:
-
Reagent Degradation: The azide group may have been inadvertently reduced, or the alkyne-containing partner may have degraded. Ensure reagents are stored properly and handled according to specifications.
-
Catalyst Inactivation (CuAAC only): The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. It is crucial to use fresh reducing agent (e.g., sodium ascorbate) and consider degassing your solutions.[8]
-
Incompatible Buffer Components: Buffers containing primary amines, such as Tris, can chelate the copper catalyst, inhibiting the reaction. Use non-coordinating buffers like HEPES or PBS.[8]
-
Presence of Reducing Agents: Common biological reducing agents like DTT and TCEP can reduce the azide group to an amine, rendering it unreactive for click chemistry.[9][10]
-
Low Reactant Concentrations: Click reactions are concentration-dependent. If your reactants are too dilute, the reaction rate will be significantly slower, leading to poor yields.[8]
Q4: Can I use reducing agents like DTT or TCEP with this compound?
No, this is strongly discouraged. Standard reducing agents used to cleave disulfide bonds in proteins, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), are known to reduce azides to primary amines.[9][10] This side reaction will completely prevent the click chemistry conjugation. Furthermore, these agents can also reduce the nitro groups on the DNP moiety, altering its chemical and immunological properties. If your protocol requires the reduction of disulfides, it must be performed as a separate step before the introduction of the this compound, followed by thorough removal of the reducing agent via dialysis or a desalting column.[8]
Q5: My final conjugate has an unexpected mass. What could be the cause?
An unexpected mass in your final product often points to an unintended side reaction. The two most probable causes are:
-
Reduction of the Azide Group: The azide (-N₃, 42 Da) is reduced to an amine (-NH₂, 16 Da), resulting in a mass loss of 26 Da.
-
Reduction of DNP Nitro Groups: One or both of the nitro groups (-NO₂, 46 Da) on the DNP ring are reduced to amino groups (-NH₂, 16 Da). The reduction of one nitro group causes a mass loss of 30 Da, while the reduction of both results in a mass loss of 60 Da.
If you observe these specific mass shifts, it is highly likely that incompatible reducing agents were present in your reaction mixture.
Troubleshooting Guide
Use the following diagram and table to diagnose and solve common issues encountered during experiments with this compound.
Summary of Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactivation of Copper Catalyst (CuAAC): The active Cu(I) was oxidized to inactive Cu(II) by oxygen.[8] | Always prepare Sodium Ascorbate (B8700270) solution fresh. Use degassed buffers. Add a copper-chelating ligand like THPTA to protect the Cu(I) catalyst.[5] |
| Reduction of Azide Group: Presence of reducing agents (e.g., DTT, TCEP) converted the azide to a non-reactive amine.[9] | Perform reductions in a separate prior step. Remove all reducing agents by buffer exchange or dialysis before adding this compound.[8] | |
| Incompatible Buffer: Tris or other amine-containing buffers are chelating the copper catalyst.[8] | Switch to a non-coordinating buffer such as PBS or HEPES. | |
| Unexpected Product Mass | Reduction of DNP Nitro Groups: Reducing agents have altered the DNP moiety, resulting in a mass loss of 30 Da (one group) or 60 Da (both groups). | Confirm the presence of reducing agents is the cause. Purify starting materials to remove them before the reaction. |
| Reduction of Azide Group: The azide group was reduced to an amine, resulting in a mass loss of 26 Da. | As above, rigorously exclude reducing agents from the click chemistry reaction step. | |
| Reaction Works Intermittently | Reagent Quality/Concentration: Purity of reagents may vary, or concentrations are not optimal. | Confirm the purity and concentration of your azide and alkyne reagents. Titrate reagent concentrations to find the optimal ratio, often a 2- to 10-fold molar excess of the smaller molecule is beneficial.[8][11] |
Experimental Protocols
To minimize side reactions, it is critical to follow a well-defined protocol. Below are recommended procedures for both CuAAC and SPAAC reactions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating this compound to an alkyne-modified protein.
Methodology:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in a non-coordinating buffer (e.g., PBS, HEPES, pH 7.4) to a final concentration of 1-10 mg/mL. Ensure any reducing agents have been removed.
-
Prepare Stock Solutions:
-
Reaction Assembly (for a 500 µL final volume):
-
In a microcentrifuge tube, combine your biomolecule-alkyne solution with buffer to a volume of 432.5 µL.[5]
-
Add 10 µL of 5 mM this compound (adjust for desired molar excess).
-
In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this mixture to the reaction tube. The final concentrations should be ~0.1 mM Copper and 0.5 mM Ligand.[5]
-
To initiate the reaction, add 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration ~10 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Remove excess reagents and purify the DNP-conjugated product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating this compound to a protein modified with a strained alkyne (e.g., DBCO).
Methodology:
-
Prepare Reactants:
-
Dissolve the DBCO-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[6]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Assembly:
-
Add the this compound stock solution to the DBCO-modified biomolecule. A 1.5- to 10-fold molar excess of the azide reagent is recommended to ensure efficient conjugation.[6]
-
-
Incubation:
-
Purification: Purify the final conjugate using a suitable method (SEC, dialysis, etc.) to remove unreacted this compound.
Comparison of Reaction Conditions
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Required | Yes (Copper(I) source) | No |
| Typical Alkyne | Terminal Alkyne | Strained Alkyne (DBCO, BCN) |
| Reaction Speed | Fast (1-4 hours) | Slower (4-12+ hours)[6] |
| Biocompatibility | Moderate (Copper can be toxic) | High (Catalyst-free)[7] |
| Key Reagents | CuSO₄, Sodium Ascorbate, Ligand (THPTA) | None beyond azide and alkyne |
| Common Issues | Catalyst oxidation, buffer incompatibility | Slower kinetics, potential for DBCO oxidation over long storage[7] |
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNP-PEG12-Azide Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DNP-PEG12-azide in their labeling experiments. The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound and its stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months) to maintain stability and reactivity.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2] For aqueous reactions, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer.[3][4][5]
Q3: What type of reaction is this compound used for?
This compound is a click chemistry reagent. It contains an azide (B81097) group that can react with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is often preferred for biological applications due to the cytotoxicity of copper catalysts.
Q4: What are the advantages of the PEG12 linker in this compound?
The polyethylene (B3416737) glycol (PEG) linker in this compound offers several advantages:
-
Increased Hydrophilicity: The PEG spacer enhances the water solubility of the DNP-azide moiety, which is beneficial for reactions in aqueous buffers.
-
Reduced Steric Hindrance: The linker extends the reactive azide group away from the DNP moiety and any molecule it is attached to, which can improve reaction rates by minimizing steric hindrance.
-
Improved Pharmacokinetics: In drug development, PEGylation can improve the pharmacokinetic properties of molecules, such as increasing circulating half-life.
Troubleshooting Guide
Low Labeling Efficiency
Q5: My SPAAC reaction with this compound is slow or has a low yield. What are the potential causes and how can I improve it?
Several factors can contribute to a slow or incomplete SPAAC reaction. Consider the following optimization strategies:
-
Buffer Selection: While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer (pH 7) can lead to higher reaction rates. Cell culture media such as DMEM have also been shown to facilitate faster reactions than RPMI.
-
pH Optimization: The reaction rate of SPAAC is generally faster at higher pH values. A pH range of 7.0-8.5 is a good starting point. However, the effect of pH can be buffer-dependent.
-
Increase Reactant Concentration: The law of mass action applies; increasing the concentration of both the this compound and the alkyne-containing molecule will increase the reaction rate.
-
Molar Ratio of Reactants: Using a molar excess of one reactant can drive the reaction to completion. A common starting point is to use a 1.5 to 10-fold molar excess of the less critical or more abundant component.
-
Temperature: Increasing the reaction temperature from room temperature (25°C) to 37°C can accelerate the reaction. However, ensure the temperature is compatible with the stability of your biomolecules. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
Co-solvent Percentage: If using an organic co-solvent like DMSO to dissolve the this compound, keep the final concentration below 20% to prevent precipitation of proteins or other biomolecules. Some research indicates that more aqueous solvent systems can lead to faster SPAAC reactions.
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Labeling (SPAAC)
| Parameter | Recommended Range | Notes |
| Buffer | HEPES, PBS, MES, Borate Buffer | HEPES at pH 7 has shown higher rate constants than PBS at pH 7. |
| pH | 7.0 - 8.5 | Higher pH generally increases reaction rates, but this is buffer-dependent. |
| Temperature | 4°C - 37°C | Higher temperatures accelerate the reaction. Use 4°C for sensitive biomolecules. |
| Molar Ratio (Azide:Alkyne) | 1:1.5 to 1:10 (or inverted) | Using an excess of one reactant can improve yield. |
| Organic Co-solvent | < 20% (e.g., DMSO, DMF) | Necessary for initial dissolution of the reagent; minimize in the final reaction volume. |
Unexpected Side Reactions or Poor Specificity
Q6: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is highly specific, off-target reactions can occur:
-
Reaction with Cysteine Residues: DBCO reagents have been reported to sometimes react non-specifically with cysteine residues in proteins.
-
Presence of Sodium Azide: Ensure that none of your buffers contain sodium azide (NaN₃) as a preservative. Sodium azide will compete with your this compound for the strained alkyne, drastically reducing the efficiency of your intended reaction. SPAAC is highly sensitive to even low concentrations of inorganic azides.
Experimental Protocols
General Protocol for Labeling a DBCO-Modified Protein with this compound
This protocol provides a general starting point. Optimization may be required for specific applications.
-
Reagent Preparation:
-
Prepare the DBCO-modified protein in an appropriate azide-free buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 5 to 10-fold molar excess of the azide). Ensure the final DMSO concentration is below 20%.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature (20-25°C) or for 2-4 hours at 37°C. Alternatively, for sensitive proteins, incubate overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
-
Analysis (Optional):
-
The efficiency of the labeling can be monitored by tracking the decrease in the absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.
-
Visualizations
Caption: A general workflow for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: A decision-making diagram for troubleshooting low yield in SPAAC reactions.
References
Validation & Comparative
A Head-to-Head Comparison: DNP-PEG12-azide vs. NHS-ester DNP for Precision Protein Labeling
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of experimental biology and therapeutic development. The choice of labeling chemistry can profoundly impact the reliability and reproducibility of an experiment. This guide provides a comprehensive comparison of two prominent methods for introducing the dinitrophenyl (DNP) hapten onto proteins: the traditional NHS-ester DNP and the more recent DNP-PEG12-azide, which utilizes bioorthogonal click chemistry.
This comparison delves into the fundamental mechanisms, quantitative performance, and detailed experimental protocols for both reagents. By understanding the nuances of each approach, researchers can make informed decisions to optimize their protein labeling strategies for applications ranging from immunoassays and pull-down experiments to drug targeting and delivery.
At a Glance: Key Differences
| Feature | This compound (Click Chemistry) | NHS-ester DNP |
| Reaction Mechanism | Two-step: Azide (B81097) introduction followed by bioorthogonal alkyne-azide cycloaddition. | One-step: Nucleophilic acyl substitution targeting primary amines. |
| Target Residues | Site-specifically introduced azide groups. | Primary amines (ε-amino group of lysines and N-terminus).[1] |
| Specificity | High: Reaction is bioorthogonal and highly specific to the azide handle.[2] | Moderate to Low: Reacts with multiple lysine (B10760008) residues, leading to a heterogeneous product.[1][3] |
| Control over Degree of Labeling (DoL) | High: DoL can be precisely controlled by the stoichiometry of the alkyne reagent in the second step.[2] | Moderate: Difficult to control precisely due to the varying reactivity of different lysine residues and susceptibility of the NHS ester to hydrolysis. |
| Reaction Steps | Two steps. | One step. |
| Linker | Contains a 12-unit polyethylene (B3416737) glycol (PEG) spacer, enhancing solubility and reducing steric hindrance. | No inherent spacer. |
| Potential for Protein Function Disruption | Lower: Site-specific labeling away from active sites minimizes functional disruption. | Higher: Random modification of lysine residues can impact protein structure and function. |
Delving into the Chemistry: Mechanisms of Action
NHS-ester DNP: A Classic Approach with Limitations
NHS-ester chemistry is a widely used method for labeling proteins by targeting primary amines found on lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds via a nucleophilic attack of the unprotonated amine on the NHS ester, forming a stable amide bond.
While straightforward, this method's primary drawback is its lack of specificity. Proteins typically have numerous lysine residues distributed across their surface, leading to a heterogeneous population of labeled proteins with varying degrees of labeling and at different locations. This heterogeneity can complicate downstream applications and data interpretation. The efficiency of the reaction is also highly dependent on pH, with a competing hydrolysis reaction of the NHS ester becoming more prominent at higher pH values.
Caption: Workflow for NHS-ester DNP Protein Labeling.
This compound: Precision Through Click Chemistry
This compound utilizes a more sophisticated, two-step "click chemistry" approach to protein labeling. This method offers significantly higher specificity and control over the final product.
Step 1: Azide Introduction. An azide group is first introduced onto the protein. This can be achieved through various methods, such as reacting the protein with an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS ester). This initial step still targets primary amines, but the subsequent click reaction provides the specificity.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The azide-modified protein is then reacted with a DNP molecule that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This reaction, known as SPAAC, is a bioorthogonal cycloaddition that proceeds with high efficiency and specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage.
The 12-unit PEG spacer in this compound enhances the solubility of the reagent and the final conjugate, and also reduces potential steric hindrance.
Caption: Workflow for this compound Protein Labeling via Click Chemistry.
Performance Comparison: A Quantitative Look
While direct, side-by-side quantitative data for this compound versus NHS-ester DNP is limited, the performance differences between the underlying chemistries are well-documented.
| Performance Metric | This compound (Click Chemistry) | NHS-ester DNP | Supporting Evidence |
| Labeling Efficiency/Yield | Generally high to very high. | Variable, moderate to high. | Click chemistry reactions are known for their high yields. NHS ester reactions can be efficient but are prone to hydrolysis, which reduces yield. |
| Specificity | High. | Moderate to low. | The bioorthogonal nature of the azide-alkyne reaction ensures high specificity. NHS esters react with all accessible primary amines, leading to off-target labeling. |
| Control over Degree of Labeling (DoL) | High. | Moderate. | The DoL in the two-step click chemistry approach is determined by the stoichiometry of the alkyne reagent in the second, highly efficient step. Controlling DoL with NHS esters is challenging due to the heterogeneity of lysine reactivity. |
| Linkage Stability | High (Triazole ring). | High (Amide bond). | Both methods produce stable covalent bonds. |
| Side Reactions | Minimal. | Hydrolysis of the NHS ester is a significant side reaction. | The primary side reaction for NHS esters is hydrolysis, which inactivates the reagent. |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-ester DNP
This protocol provides a general procedure for labeling a protein with NHS-ester DNP. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester DNP
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS-ester DNP Solution Preparation: Immediately before use, prepare a stock solution of NHS-ester DNP in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the desired molar excess of the NHS-ester DNP solution to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the DNP label is to be used in fluorescence-based assays.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to react with any unreacted NHS-ester DNP.
-
Purification: Separate the labeled protein from unreacted NHS-ester DNP and byproducts using a gel filtration or desalting column.
-
Characterization: Determine the protein concentration and the degree of labeling (DoL).
Protocol 2: Two-Step Protein Labeling with this compound via Click Chemistry
This protocol describes the introduction of azide groups onto a protein followed by a copper-free click reaction with a DNP-alkyne reagent.
Step 1: Azide Modification of the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
Anhydrous DMSO
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.
-
Azide-NHS ester Solution Preparation: Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5 to 15-fold molar excess of the Azide-NHS ester solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Copper-Free Click Reaction with DNP-PEG12-alkyne (DBCO)
Materials:
-
Azide-modified protein from Step 1
-
DNP-PEG12-DBCO
-
DMSO
Procedure:
-
DNP-DBCO Solution Preparation: Dissolve the DNP-PEG12-DBCO in DMSO.
-
Reaction: Add the DNP-PEG12-DBCO solution to the azide-modified protein solution. The molar ratio of the DNP-DBCO to the protein will determine the average degree of labeling (aDoL). For example, to achieve an aDoL of 2, add a 2-fold molar excess of the DNP-DBCO.
-
Incubation: Incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purification: If necessary, remove any unreacted DNP-DBCO using a desalting column or dialysis. For many applications with precise stoichiometric control in the previous step, purification may not be required.
-
Characterization: Determine the final protein concentration and confirm the degree of labeling.
Conclusion: Choosing the Right Tool for the Job
Both this compound and NHS-ester DNP are valuable reagents for protein labeling. However, their suitability depends on the specific requirements of the application.
NHS-ester DNP remains a viable and cost-effective option for routine labeling applications where a degree of heterogeneity is acceptable and precise control over the degree of labeling is not critical. Its one-step procedure is also a key advantage in terms of simplicity.
This compound , utilizing click chemistry, is the superior choice for applications demanding high precision, reproducibility, and the preservation of protein function. The ability to achieve site-specific labeling with a high degree of control over stoichiometry is crucial for the development of sophisticated protein conjugates for advanced research and therapeutic purposes. The inclusion of a PEG linker further enhances its utility by improving solubility and minimizing steric effects. For researchers aiming for the highest level of control and specificity in their protein labeling experiments, this compound represents the more advanced and reliable methodology.
References
Optimizing Bioconjugate Design: A Comparative Guide to PEG12 Spacer Length in DNP Linkers
For researchers, scientists, and professionals in drug development, the rational design of linker molecules is paramount to the efficacy and performance of bioconjugates. Among these, dinitrophenyl (DNP) linkers incorporating polyethylene (B3416737) glycol (PEG) spacers are instrumental in a variety of applications, from immunoassays to targeted drug delivery. This guide provides a comparative analysis of the advantages conferred by a PEG12 spacer in DNP linkers, drawing on established principles of PEGylation and supporting data from related fields.
While direct quantitative comparisons of DNP linkers with varying PEG spacer lengths are not extensively available in peer-reviewed literature, the well-documented effects of PEGylation in analogous systems, such as antibody-drug conjugates (ADCs) and nanoparticles, provide a strong basis for understanding the benefits of a PEG12 spacer.[1][2] The inclusion of a PEG spacer, and specifically a 12-unit PEG chain, can significantly enhance the physicochemical properties and biological performance of DNP-containing molecules.
Core Advantages of PEG12 Spacer Integration
The primary advantage of incorporating a PEG spacer into a DNP linker lies in its ability to modulate the overall properties of the resulting conjugate. A PEG12 spacer, with its defined length and hydrophilic nature, offers a balance of flexibility and spatial separation, which can be critical for optimizing molecular interactions.
Key benefits include:
-
Increased Hydrophilicity and Solubility : The ethylene (B1197577) glycol repeats in the PEG chain impart a hydrophilic character to the DNP linker.[3] This is particularly advantageous when conjugating hydrophobic moieties, preventing aggregation and improving solubility in aqueous buffers, which is crucial for consistent and reliable experimental results.[]
-
Reduced Steric Hindrance : The PEG12 spacer provides sufficient distance between the DNP hapten and the conjugated biomolecule. This separation minimizes steric hindrance, allowing for more efficient binding of the DNP moiety to its corresponding antibody.[5]
-
Improved Pharmacokinetics : In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a drug.[1] A PEG12 spacer can contribute to a longer circulation half-life and reduced clearance rates, leading to increased overall exposure of the target tissue to the conjugate.[6]
-
Reduced Immunogenicity : The presence of a PEG chain can shield the DNP-conjugate from the host's immune system, potentially reducing an unwanted immune response.
-
Enhanced Bioavailability : By improving solubility and stability, a PEG12 spacer can lead to enhanced bioavailability of the DNP-conjugated molecule.[7]
Comparative Performance of PEG Spacer Lengths
Although direct data for DNP-PEG12 is limited, studies on other PEGylated systems demonstrate a clear relationship between PEG spacer length and performance.
| Property | Shorter PEG Spacers (e.g., PEG4) | Longer PEG Spacers (e.g., PEG24) | Optimal Balance (e.g., PEG12) |
| Solubility | Moderate improvement | Significant improvement | Good improvement without excessive hydrodynamic radius |
| Steric Hindrance | May not provide sufficient separation for optimal binding | Provides ample separation | Generally provides sufficient separation for most applications |
| Pharmacokinetics | Shorter half-life, faster clearance | Longer half-life, slower clearance | Improved half-life and clearance compared to shorter linkers |
| Flexibility | Less flexible | More flexible | Offers a balance of flexibility and defined spatial orientation |
This table is a qualitative summary based on general principles of PEGylation observed in various bioconjugate systems.
DNP Signaling Pathway
DNP-conjugated molecules are often used to elicit an immune response through the cross-linking of IgE antibodies on the surface of mast cells and basophils. This interaction triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. Understanding this pathway is crucial for interpreting experimental results and designing effective DNP-based probes and therapeutics.
Experimental Protocols
To aid researchers in their work with DNP-PEG linkers, the following are generalized protocols for key experiments.
DNP-KLH Conjugation for Immunization
This protocol describes the conjugation of a DNP-PEG-NHS ester to Keyhole Limpet Hemocyanin (KLH) for the purpose of immunization and antibody production.
Materials:
-
DNP-PEG12-NHS ester
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Dissolve KLH in PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Dissolve DNP-PEG12-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Slowly add a 40-fold molar excess of the DNP-PEG12-NHS ester solution to the KLH solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least four buffer changes.
-
After dialysis, determine the protein concentration of the DNP-KLH conjugate using a BCA assay.
-
The conjugate is now ready for use in immunization protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Titer
This protocol outlines a standard indirect ELISA to determine the titer of anti-DNP antibodies in serum samples.
Materials:
-
DNP-BSA coated ELISA plates
-
Serum samples from immunized animals
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated secondary antibody (specific to the immunized animal species)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Wash the DNP-BSA coated ELISA plates three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Wash the plates three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of each serum dilution to the appropriate wells and incubate for 1 hour at 37°C.
-
Wash the plates five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at 37°C.
-
Wash the plates five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Conclusion
The selection of an appropriate spacer is a critical step in the design of DNP linkers for various research and therapeutic applications. While direct comparative data for DNP-PEG12 is not extensively documented, the established principles of PEGylation strongly suggest that a 12-unit PEG spacer offers a favorable balance of hydrophilicity, flexibility, and spatial separation. This can lead to improved solubility, reduced steric hindrance, and enhanced pharmacokinetic properties of the DNP-conjugate. The provided signaling pathway and experimental protocols serve as a valuable resource for researchers working with these important bioconjugation reagents. Further studies directly comparing the performance of DNP linkers with varying PEG lengths are warranted to provide more definitive guidance for linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DNP-PEG-DNP | AxisPharm [axispharm.com]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for DNP-PEG12-Azide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, offers a suite of powerful reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for bioconjugation, drug delivery, and materials science. This reaction can be performed in two primary modalities: a copper(I)-catalyzed version (CuAAC) and a copper-free, strain-promoted version (SPAAC).[2][3][4]
This guide provides an objective comparison of these two powerful ligation techniques, specifically for the versatile linker, DNP-PEG12-azide. We will delve into a data-driven analysis of their performance, supported by detailed experimental protocols, to empower you to select the optimal method for your research needs.
The Fundamental Difference: A Tale of Two Activation Strategies
At its heart, the choice between CuAAC and SPAAC for your this compound conjugations boils down to the method of alkyne activation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide (B81097), like the one present in this compound.[5] The copper catalyst activates the terminal alkyne, facilitating a highly efficient and regioselective cycloaddition to exclusively yield the 1,4-disubstituted triazole isomer. This method is renowned for its speed and efficiency, particularly in in vitro applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to overcome the inherent cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The significant ring strain within these molecules provides the necessary activation energy to drive the cycloaddition with an azide without the need for a metal catalyst. This catalyst-free nature makes SPAAC exceptionally biocompatible and the preferred method for applications in living cells and whole organisms.
Quantitative Performance Metrics: A Data-Driven Comparison
The decision between CuAAC and SPAAC often represents a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data from studies on analogous systems to provide a framework for this decision.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Key Takeaway |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. | The presence or absence of a copper catalyst is the defining difference. |
| Second-Order Rate Constant (k₂) | Generally very fast (typically 1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (typically 10⁻³ - 1 M⁻¹s⁻¹). | CuAAC is generally orders of magnitude faster. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands can mitigate toxicity. | Excellent biocompatibility, making it ideal for in vivo and live-cell labeling. | SPAAC is the clear winner for applications in living systems. |
| Functional Group Tolerance | Generally good, though some functional groups can be sensitive to the copper catalyst or reducing agents. | Excellent, as the reaction is bioorthogonal and proceeds under mild, catalyst-free conditions. | SPAAC offers broader compatibility with sensitive functional groups. |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions. | Can have side reactions with thiols. Sterically demanding cyclooctynes can exhibit instability. | Both methods have potential, but different, side reactions to consider. |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and widely available. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize. | CuAAC is generally the more cost-effective option. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. | CuAAC provides a single, well-defined product isomer. |
Experimental Protocols
Detailed and reproducible methodologies are critical for success. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol is suitable for in vitro conjugation in an aqueous buffer.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the terminal alkyne-functionalized molecule in a compatible solvent (e.g., water or DMSO) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the terminal alkyne-functionalized molecule to the reaction buffer.
-
Add the this compound stock solution (typically a 1.5 to 5-fold molar excess over the alkyne).
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of the reactants should be optimized for the specific application but can typically range from 10 µM to 10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
The final product can be purified using standard techniques such as size exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-functionalized Molecule
This protocol is ideal for applications requiring high biocompatibility, such as live-cell labeling.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or cell culture medium)
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., water or DMSO) to a final concentration of 10 mM.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the DBCO-functionalized molecule to the reaction buffer.
-
Add the this compound stock solution (typically a 1.5 to 10-fold molar excess over the DBCO-alkyne).
-
The final concentrations of the reactants will depend on the specific application and are often in the micromolar to low millimolar range for biological experiments.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and can range from 1 to 24 hours, depending on the reactants and their concentrations. The reaction progress should be monitored by an appropriate analytical method.
-
-
Purification:
-
For in vitro reactions, purification can be achieved using standard techniques like size exclusion chromatography or HPLC. For cell-based experiments, excess reagents are typically removed by washing the cells with fresh buffer or medium.
-
Concluding Remarks: Selecting the Right Tool for the Job
The choice between CuAAC and SPAAC for the conjugation of this compound is ultimately dictated by the specific requirements of your experiment.
For applications demanding rapid reaction kinetics and where the presence of a copper catalyst is not a concern, such as in materials science or the in vitro synthesis of bioconjugates, CuAAC offers unparalleled speed and efficiency .
Conversely, for applications in sensitive biological systems, including live-cell imaging, in vivo studies, and the development of targeted therapeutics, the biocompatibility of SPAAC makes it the unequivocal choice . While generally slower, the absence of a cytotoxic catalyst ensures the integrity of the biological system under investigation.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision, enabling the successful application of this compound in their cutting-edge research and development endeavors.
References
analytical techniques for characterizing DNP-PEG12-azide conjugates
A Comprehensive Guide to Analytical Techniques for Characterizing DNP-PEG12-Azide Conjugates
For researchers, scientists, and drug development professionals working with bioconjugation, the precise characterization of molecules like this compound is critical. This bifunctional linker, featuring a dinitrophenyl (DNP) group for immunological detection and an azide (B81097) group for "click" chemistry, requires a multi-faceted analytical approach to ensure its identity, purity, and suitability for downstream applications. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization methods.
Core Analytical Techniques
The characterization of this compound conjugates primarily relies on a suite of powerful analytical techniques that provide complementary information about the molecule's structure, purity, and functionality. These include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Comparison of Analytical Techniques
| Technique | Information Provided | Key Advantages | Limitations | Typical Application for this compound |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of functional groups (DNP, PEG, azide), and quantification of end-group functionalization.[1][2] | Provides unambiguous structural elucidation.[3] Non-destructive. | Can be complex to interpret for large or heterogeneous PEG molecules. May require specialized techniques for quantifying low-level impurities. | Verifying the presence and ratio of protons associated with the DNP, PEG, and azide moieties.[4] |
| Mass Spectrometry (MS) | Precise molecular weight determination, confirmation of elemental composition, and identification of impurities.[3] | High sensitivity and accuracy. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures. | Polydispersity of PEG can complicate spectra. Ionization efficiency can vary. | Confirming the exact mass of the this compound conjugate and identifying any synthesis-related impurities. |
| HPLC | Purity assessment, separation of the conjugate from starting materials and byproducts, and quantification. | High resolution and sensitivity. Well-established and robust for quality control. | PEGs lack a strong UV chromophore, often requiring derivatization or alternative detection methods like refractive index (RI) or charged aerosol detection (CAD). | Determining the purity of the this compound conjugate and quantifying it in a sample. |
| UV-Vis Spectroscopy | Confirmation of the DNP group's presence and quantification based on its characteristic absorbance. | Simple, rapid, and non-destructive. | Provides limited structural information. The PEG and azide groups do not have significant UV absorbance. | Quantifying the concentration of the conjugate in solution by measuring the absorbance of the DNP chromophore. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe include the aromatic protons of the DNP group, the characteristic repeating ethylene (B1197577) glycol protons of the PEG chain, and the methylene (B1212753) protons adjacent to the azide group.
-
Data Analysis: Integrate the relevant peaks to confirm the structural integrity and determine the ratio of the different components of the molecule.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis: Process the data to identify the molecular ion peak corresponding to the this compound conjugate and any potential impurities.
HPLC Protocol with UV and CAD Detection
-
Sample Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a concentration range of 0.1-1 mg/mL.
-
Chromatographic Conditions:
-
Column: A size-exclusion chromatography (SEC) column suitable for separating polymers or a reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS) for SEC or a gradient of acetonitrile and water for reversed-phase.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Detection:
-
UV Detector: Set to the maximum absorbance wavelength of the DNP group (typically around 360 nm).
-
Charged Aerosol Detector (CAD): Provides a response proportional to the mass of the analyte, useful for quantifying the PEG component.
-
-
Data Analysis: Determine the purity of the conjugate by calculating the area percentage of the main peak in the chromatogram.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a series of standard solutions of the this compound conjugate of known concentrations in a suitable solvent (e.g., ethanol (B145695) or water). Prepare a solution of the unknown sample in the same solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the standard solutions and the unknown sample over a wavelength range of 200-500 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the DNP group.
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by using its absorbance value and the calibration curve.
-
Visualizing the Workflow
To better understand the logical flow of the characterization process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for ¹H NMR Spectroscopy.
Caption: Workflow for LC-MS Analysis.
Caption: Workflow for HPLC Analysis.
References
A Comparative Guide to Assessing the Immunogenicity of DNP-PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological profiles of DNP-PEGylated compounds against traditional DNP-protein conjugates. It is designed to assist researchers in understanding and assessing the immunogenic potential of such molecules, offering supporting experimental data synthesized from publicly available literature, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction: The Immunological Challenge of PEGylated Haptens
PEGylation is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By attaching polyethylene (B3416737) glycol (PEG) chains, developers aim to increase a drug's half-life, improve solubility, and reduce its immunogenicity by masking epitopes from the immune system. However, the immune system can recognize both the therapeutic molecule and the PEG polymer itself.
When a small molecule, known as a hapten, is conjugated to a larger carrier molecule to elicit an immune response, PEGylation can introduce additional complexities. Dinitrophenol (DNP) is a classic model hapten used in immunology to study B-cell activation and antibody responses. Traditionally, DNP is conjugated to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) to induce a strong antibody response. Replacing a protein carrier with PEG creates a DNP-PEGylated compound, which may have a different immunogenic profile.
This guide compares the typical immunogenic responses elicited by DNP-PEGylated compounds and conventional DNP-protein conjugates (e.g., DNP-KLH), focusing on antibody production, B-cell activation, and cytokine release.
Quantitative Comparison of Immunogenicity
The following tables summarize representative quantitative data on the immunogenic responses to DNP-protein conjugates and DNP-PEGylated compounds. This data has been synthesized from multiple studies to provide a comparative overview.
Table 1: Comparative Anti-Hapten (DNP) and Anti-Carrier (PEG/Protein) Antibody Responses
| Parameter | DNP-Protein Conjugate (e.g., DNP-KLH) | DNP-PEGylated Compound | Alternative (Non-PEGylated DNP Compound) |
| Anti-DNP IgM Titer (peak) | High (e.g., 1:10,000 - 1:50,000) | Moderate to High | High (similar to DNP-Protein) |
| Anti-DNP IgG Titer (peak) | Very High (e.g., >1:100,000) with class switching | Moderate, with potential for class switching | Very High (similar to DNP-Protein) |
| Anti-Carrier IgM Titer | Low to Moderate (Anti-KLH) | Moderate to High (Anti-PEG) | N/A |
| Anti-Carrier IgG Titer | High (Anti-KLH) | Moderate to High (Anti-PEG) | N/A |
| Responder Frequency (%) | ~100% | Variable, dependent on PEG size and structure | ~100% |
Table 2: B-Cell Activation and Cytokine Release Profiles
| Parameter | DNP-Protein Conjugate (e.g., DNP-KLH) | DNP-PEGylated Compound | Alternative (Non-PEGylated DNP Compound) |
| B-Cell Activation (% of CD19+ cells expressing CD69/CD86) | High | Moderate to High | High |
| Predominant Cytokines Released | IL-4, IL-5, IFN-γ (T-cell dependent response) | IL-6, TNF-α, IL-1β (potential for innate immune activation) | IL-4, IL-5, IFN-γ |
| Complement Activation | Possible, depending on antibody isotype | Yes, can be triggered by anti-PEG antibodies | Possible, depending on antibody isotype |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP and Anti-PEG Antibodies
This protocol describes a typical indirect ELISA to quantify IgM and IgG antibodies specific for DNP or PEG in serum samples.
Materials:
-
96-well ELISA plates
-
Coating Antigen: DNP-BSA or PEG-BSA (10 µg/mL in PBS)
-
Blocking Buffer: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST)
-
Serum Samples: Diluted in blocking buffer
-
Detection Antibodies: HRP-conjugated anti-mouse IgM or IgG (diluted according to manufacturer's instructions)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Wash Buffer: PBST
Procedure:
-
Coating: Add 100 µL of coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample Incubation: Discard the blocking buffer and wash the plate three times. Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Discard the samples and wash the plate five times. Add 100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Development: Discard the detection antibody and wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
Flow Cytometry for B-Cell Activation
This protocol outlines the staining of peripheral blood mononuclear cells (PBMCs) to identify B-cell activation markers.
Materials:
-
PBMCs isolated from whole blood
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Fixation/Permeabilization Buffer (if required for intracellular markers)
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient (e.g., Ficoll-Paque). Wash the cells with PBS and resuspend in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Stimulation (Optional): Culture PBMCs with the test compound (e.g., DNP-PEG) for 24-48 hours to induce activation marker expression.
-
Surface Staining: Add 100 µL of the cell suspension to a FACS tube. Add the pre-titrated fluorochrome-conjugated antibodies (e.g., anti-CD19-FITC, anti-CD69-PE, anti-CD86-APC).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD19+ cells to identify B-cells. Quantify the percentage of CD19+ cells that are also positive for CD69 and CD86.
In Vitro Cytokine Release Assay
This protocol describes the stimulation of PBMCs to measure the release of cytokines in response to DNP-PEGylated compounds.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Test compounds (DNP-PEG, DNP-KLH, controls)
-
96-well cell culture plates
-
Cytokine detection assay (e.g., multiplex bead-based assay or ELISA)
Procedure:
-
Cell Plating: Plate 2x10^5 PBMCs in 200 µL of complete RPMI medium per well in a 96-well plate.
-
Stimulation: Add the test compounds at various concentrations to the wells. Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for the presence of cytokines (e.g., IL-6, TNF-α, IL-1β, IL-10, IFN-γ) using a suitable assay according to the manufacturer's instructions.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes in the assessment of immunogenicity.
Caption: Workflow for the Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: T-cell independent B-cell activation pathway by a hapten-carrier.
Caption: Workflow for the in vitro cytokine release assay.
A Comparative Guide to the Applications of DNP-PEG12-Azide and Other PEGylated Linkers in Bioconjugation
The strategic development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the design of the linker that connects the targeting moiety to the payload or effector molecule. DNP-PEG12-azide is a heterobifunctional linker that incorporates a 2,4-dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination of features makes it a valuable tool in bioconjugation, primarily leveraging the principles of "click chemistry." This guide provides a comparative analysis of this compound and other PEGylated linkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Principles of this compound Functionality
The utility of this compound stems from its three key components:
-
DNP Group: The dinitrophenyl group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property is particularly useful for immunological applications, such as immunoassays, where anti-DNP antibodies can be used for detection and purification.[1]
-
PEG12 Spacer: The polyethylene glycol spacer is a critical element that imparts hydrophilicity to the linker.[2] This is particularly important when conjugating hydrophobic payloads, as it helps to mitigate aggregation and improve the solubility of the final conjugate.[2] The length of the PEG chain can significantly influence the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[2][3]
-
Azide Group: The terminal azide (N₃) group is a key functional group for "click chemistry," a suite of biocompatible reactions that are rapid and high-yielding.[4][5] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage with molecules containing alkyne or strained cyclooctyne (B158145) (e.g., DBCO, BCN) moieties, respectively.[4][5]
Comparative Analysis of PEG Linkers in Antibody-Drug Conjugates (ADCs)
In this study, a HER2-targeting affibody was conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) with PEG linkers of varying lengths. The results demonstrated that while longer PEG chains significantly prolonged the circulation half-life of the conjugates, they also led to a reduction in in vitro cytotoxicity.[3]
Table 1: Impact of PEG Linker Length on ADC Properties [3]
| Conjugate | PEG Linker Length | In Vitro Cytotoxicity (IC₅₀, nM) vs. HER2-positive cells | Circulation Half-Life (min) | Maximum Tolerated Dose (mg/kg) |
| ZHER2-SMCC-MMAE (HM) | No PEG | 2.48 - 4.94 | 19.6 | 5.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 26.2 - 31.9 | 49.0 | 10.0 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 83.5 - 111.3 | 219.5 | 20.0 |
These findings suggest that while a PEG12 linker would be expected to enhance the hydrophilicity and stability of an ADC, the optimal PEG length for balancing cytotoxicity and pharmacokinetics needs to be empirically determined for each specific ADC.[2][3] The 12-unit PEG chain in this compound offers a moderate-length spacer that can be a good starting point for such optimization.
Application in PROTAC Development
In the context of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The flexibility and hydrophilicity imparted by PEG linkers are advantageous in this regard. The azide functionality of this compound allows for its facile incorporation into PROTAC synthesis through click chemistry, enabling the connection of a target-binding ligand to an E3 ligase-recruiting ligand.
The modular nature of click chemistry is particularly beneficial for creating libraries of PROTACs with varying linker lengths and compositions to identify the optimal construct for inducing potent and selective protein degradation.
Experimental Protocols
This protocol describes the conjugation of an azide-containing linker (such as this compound) to an alkyne-modified monoclonal antibody (mAb).
Materials: [4]
-
Alkyne-modified mAb
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the this compound solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials: [2]
-
Target cancer cell line (antigen-positive)
-
Control cancer cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure: [2]
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the medium from the wells and add the ADC or control solutions.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
-
Visualizations
References
A Comparative Performance Guide to DNP-PEG12-azide from Various Suppliers
For researchers, scientists, and drug development professionals utilizing DNP-PEG12-azide in their applications, selecting a high-performance reagent is critical for reproducible and reliable results. This guide provides an objective comparison of this compound from different suppliers, supported by key performance-indicating data and a standardized experimental protocol for evaluation.
Data Presentation
The performance of this compound is primarily determined by its purity and the presence of any reactive impurities. The following table summarizes the available quantitative data for this compound from several suppliers. Purity is a critical parameter as impurities can lead to side reactions and lower yields in conjugation experiments.
| Supplier | Product Number | Stated Purity | Analytical Method | Molecular Weight ( g/mol ) |
| BroadPharm | BP-40538 | ≥ 95% | Not specified on product page | 780.8 |
| MedchemExpress | HY-140617 (for DNP-PEG3-azide) | 99.18% (for DNP-PEG3-azide) | HPLC | 780.82 (Calculated) |
| AxisPharm | Custom Synthesis | High Purity | Not specified | 780.82 (Calculated) |
| Precise PEG | Not Available | Not Available | Not Available | 780.82 (Calculated) |
Note: Data for MedchemExpress is based on a similar product (DNP-PEG3-azide) as a specific certificate of analysis for this compound was not publicly available. It is recommended to request a lot-specific certificate of analysis from all suppliers before purchase.
Experimental Protocols
To ensure a fair and direct comparison of this compound from different suppliers, a standardized experimental protocol is essential. The following protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this reagent.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Performance Evaluation
This protocol details the conjugation of this compound to an alkyne-functionalized molecule. The reaction yield and purity of the final product can be used to assess the performance of the this compound reagent.
Materials:
-
This compound (from supplier to be tested)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Solvent: Anhydrous DMSO or DMF for dissolving reagents
-
Analytical tools: HPLC, LC-MS for reaction monitoring and product analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of reaction buffer (e.g., PBS)
-
10 µL of the 10 mM alkyne-functionalized molecule stock solution (Final concentration: 1 mM)
-
12 µL of the 10 mM this compound stock solution (Final concentration: 1.2 mM, 1.2 equivalents)
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add 1 µL of 50 mM CuSO₄ to 5 µL of 50 mM THPTA (1:5 molar ratio). Let it stand for 2-3 minutes.
-
Add the 6 µL of the CuSO₄/THPTA mixture to the reaction tube.
-
-
Reaction Initiation:
-
Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For less reactive substrates, the reaction time can be extended or gentle heating (e.g., 37 °C) may be applied.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Upon completion, purify the DNP-PEGylated product using an appropriate method, such as preparative HPLC or size-exclusion chromatography.
-
Characterize the final product by LC-MS to confirm the identity and assess purity. The yield of the desired product is a direct measure of the this compound's performance.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the evaluation of this compound performance.
Caption: A flowchart of the experimental workflow for evaluating the performance of this compound.
Caption: A simplified diagram of the CuAAC reaction between this compound and an alkyne.
A Comparative Guide to DNP-PEG12-Azide in Immunological Research
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linking chemistry is paramount to experimental success. This guide provides a comprehensive comparison of DNP-PEG12-azide, a popular hapten-linker, with common alternatives used in immunological research. By examining its constituent parts—the dinitrophenyl (DNP) hapten, the 12-unit polyethylene (B3416737) glycol (PEG) spacer, and the azide (B81097) reactive group—this guide offers a clear perspective on its performance, supported by experimental data and detailed protocols.
At a Glance: this compound and Its Alternatives
This compound is a heterobifunctional linker that combines a well-recognized antigenic determinant (DNP) with a versatile click chemistry handle (azide), separated by a hydrophilic PEG spacer. This combination is frequently employed for applications such as inducing immune responses, antibody labeling, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
The primary alternatives can be categorized by variations in the hapten, the linker length and type, and the conjugation chemistry. This guide will focus on comparing this compound to systems utilizing:
-
Alternative Haptens: Biotin
-
Alternative Linker Lengths: Shorter (e.g., PEG4) and longer (e.g., PEG24) PEG chains
-
Alternative Conjugation Chemistries: N-hydroxysuccinimide (NHS) esters and Maleimides
Performance Comparison: A Data-Driven Analysis
The selection of a hapten-linker system significantly impacts the outcome of immunological studies. The following tables summarize key performance indicators for this compound and its alternatives, drawing from various experimental findings.
Table 1: Hapten Comparison: DNP vs. Biotin
| Feature | DNP (Dinitrophenyl) | Biotin | Key Findings & Citations |
| Primary Use in Immunology | Eliciting immune responses (hapten), detection | High-affinity binding to streptavidin/avidin for detection and purification | DNP is a widely used hapten for generating monoclonal antibodies[1]. Biotin-azide reagents are used for selective labeling and purification[2][3]. |
| Immunogenicity | High | Low | DNP is a potent immunogen used to generate high-titer antibodies[1]. Biotin itself is generally not immunogenic. |
| Binding Partner | Anti-DNP antibodies | Streptavidin, Avidin, NeutrAvidin | High-affinity anti-DNP monoclonal antibodies have been developed[1]. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known. |
| Typical Applications | Model antigen studies, antibody generation, targeted immunotherapy | Immunoassays (ELISA, IHC), affinity purification, cell sorting | DNP-hyaluronan conjugates have been used for targeted cancer immunotherapy. Biotin-PEG-azide is used in a variety of biological assays. |
Table 2: PEG Linker Length Comparison
| Feature | Short PEG (e.g., PEG4) | Medium PEG (e.g., PEG12) | Long PEG (e.g., PEG24+) | Key Findings & Citations |
| Solubility & Aggregation | Moderate improvement | Good improvement | Excellent improvement | PEG linkers enhance the solubility of hydrophobic molecules. |
| In Vivo Half-Life | Modest increase | Significant increase | Substantial increase | Longer PEG chains lead to a longer circulation half-life by increasing the hydrodynamic radius and reducing renal clearance. |
| Steric Hindrance | Low | Moderate | High | Longer PEG chains can create a steric shield, which may hinder access to binding sites but can also protect against proteolysis. |
| Immunogenicity of PEG | Low | Moderate | Can be immunogenic | While generally considered biocompatible, longer PEG chains can sometimes elicit an anti-PEG antibody response. |
| Impact on Affinity | Minimal | Generally minimal, but can be context-dependent | Can decrease binding affinity due to steric hindrance | The effect of PEG length on binding affinity is dependent on the specific biological system. |
Table 3: Conjugation Chemistry Comparison: Click Chemistry vs. NHS Ester vs. Maleimide (B117702)
| Feature | Azide (Click Chemistry) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Key Findings & Citations |
| Target Residue | Alkyne or cyclooctyne-modified molecules | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) | Click chemistry offers bioorthogonal conjugation. NHS esters are the most common method for labeling primary amines. Maleimides are specific for free sulfhydryl groups. |
| Specificity | High (Bioorthogonal) | Moderate (Multiple lysines on a protein surface) | High (Cysteines are less abundant than lysines) | The bioorthogonality of click chemistry minimizes off-target reactions. NHS esters can lead to heterogeneous products. |
| Reaction pH | Neutral (pH 7.0-7.4) | Alkaline (pH 8.0-9.0) | Neutral (pH 6.5-7.5) | NHS ester reactivity increases with pH, but so does hydrolysis. |
| Reaction Speed | Fast (minutes to hours) | Fast (typically 1-2 hours) | Fast (typically 1-2 hours) | Reaction times can be influenced by catalyst and reactant concentrations. |
| Stability of Linkage | Stable triazole bond | Stable amide bond | Stable thioether bond (but maleimide ring can undergo hydrolysis) | The triazole linkage formed by click chemistry is highly stable. |
| Need for Catalyst | Copper(I) for CuAAC; none for SPAAC | None | None | Copper-free click chemistry (SPAAC) is preferred for live-cell applications to avoid copper toxicity. |
Experimental Protocols
Detailed methodologies are essential for the successful application of these bioconjugation techniques.
Protocol 1: Antibody Labeling with this compound via Click Chemistry (SPAAC)
This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for labeling an antibody that has been pre-modified with a DBCO (dibenzocyclooctyne) group.
Materials:
-
DBCO-modified antibody (in PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the DBCO-modified antibody at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography using a G-25 column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~360 nm (for the DNP group).
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)
-
DNP-PEG12-NHS ester (dissolved in DMSO)
-
1 M Sodium bicarbonate, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a concentration of 1-10 mg/mL. Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M sodium bicarbonate.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DNP-PEG12-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification: Purify the conjugate from unreacted NHS ester using a desalting column.
-
Characterization: Determine the DOL by spectrophotometry.
Protocol 3: Protein Labeling with a Maleimide
Materials:
-
Protein with a free thiol group (in a buffer free of reducing agents, pH 6.5-7.5)
-
DNP-PEG12-Maleimide (dissolved in DMSO or DMF)
-
EDTA
-
Desalting column
Procedure:
-
Protein Preparation: If the protein does not have a free thiol, it may be necessary to reduce disulfide bonds using a mild reducing agent like TCEP, followed by removal of the reducing agent. Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) at pH 6.5-7.5.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DNP-PEG12-Maleimide in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or beta-mercaptoethanol.
-
Purification: Separate the labeled protein from unreacted maleimide and quenching reagents using a desalting column.
-
Characterization: Determine the DOL.
Visualizing the Concepts: Workflows and Pathways
Diagrams can clarify complex experimental workflows and signaling pathways.
Caption: A generalized workflow for the conjugation of a hapten-linker to an antibody.
Caption: Target functional groups for different conjugation chemistries on a protein.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Conclusion
This compound offers a robust and versatile tool for immunological research, combining a potent hapten with a specific and efficient click chemistry handle. The choice between this compound and its alternatives will ultimately depend on the specific experimental goals. For applications requiring a strong immunogenic response and bioorthogonal conjugation, this compound is an excellent choice. However, for applications focused on purification and detection without an immune response, a biotin-based linker may be more appropriate. The length of the PEG linker should be optimized based on the desired balance between in vivo stability and potential steric hindrance. Similarly, the choice of conjugation chemistry should be guided by the available functional groups on the target molecule and the desired specificity of the labeling. This guide provides a framework for making these critical decisions, enabling researchers to select the optimal bioconjugation strategy for their needs.
References
Safety Operating Guide
Navigating the Safe Disposal of DNP-PEG12-azide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like DNP-PEG12-azide are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a molecule combining the hazardous properties of a dinitrophenyl (DNP) group and an azide (B81097) functional group. Adherence to these procedures is critical to mitigate risks of toxicity and explosion.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to understand the primary hazards associated with this compound. The presence of both the DNP and azide moieties necessitates careful handling to prevent accidental exposure and dangerous reactions.
Core Hazards:
-
Azide Group: Organic azides can be energetic and potentially explosive, especially when concentrated or in the presence of heat, shock, or friction. They are acutely toxic and can react with acids to form hydrazoic acid, which is a highly toxic and explosive gas[1][2]. A critical hazard is the formation of highly sensitive and explosive heavy metal azides if azide-containing waste comes into contact with metals like lead or copper, often found in plumbing systems[1][2][3].
-
Dinitrophenyl (DNP) Group: DNP compounds are classified as acutely toxic and can be flammable. When dry, they can be highly explosive upon heating, shock, or friction.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Splash goggles or a face shield.
-
Chemical-resistant lab coat.
-
Long pants and closed-toe shoes.
-
Double-gloving with nitrile gloves is highly recommended. Change gloves immediately upon any sign of contamination.
All manipulations involving this compound, especially those that could generate dust or aerosols, must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Quantitative Data Summary
For quick reference, the table below summarizes key hazard information.
| Hazard Classification | DNP Group | Azide Group |
| Acute Toxicity | High | High (similar to cyanide) |
| Explosive Potential | High (when dry, heated, or shocked) | High (especially heavy metal azides) |
| Reactivity | Flammable | Reacts with acids to form toxic gas; forms explosive salts with heavy metals. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the laboratory, especially for organic azides.
Experimental Protocol: Hazardous Waste Collection
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous waste.
-
Container Selection: Use a designated, sealable, and compatible hazardous waste container. Ensure the container is made of a material that will not react with the waste, such as high-density polyethylene (B3416737) (HDPE). Avoid metal containers due to the risk of forming explosive metal azides.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents present in the waste stream. The label should also include the appropriate hazard pictograms (e.g., toxic, explosive, environmental hazard).
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents. Ensure the storage location is secure and accessible only to authorized personnel.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.
Crucial "Don'ts" for Disposal:
-
DO NOT dispose of this compound or any azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
DO NOT mix azide-containing waste with acidic waste. This reaction can generate highly toxic and explosive hydrazoic acid.
-
DO NOT use metal spatulas or other metal utensils when handling azide waste to avoid the formation of shock-sensitive metal azides.
-
DO NOT attempt to incinerate the waste yourself.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment from the significant hazards posed by this chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
